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  • Product: 2-Chloro-6-ethylquinoline-3-carbaldehyde
  • CAS: 436088-07-2

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 2-Chloro-6-ethylquinoline-3-carbaldehyde

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde In the landscape of modern drug discovery and medicinal chemistry, the quinoline scaffold stands out as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde

In the landscape of modern drug discovery and medicinal chemistry, the quinoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and anticancer drugs.[1] The title compound, 2-Chloro-6-ethylquinoline-3-carbaldehyde, is a highly valuable synthetic intermediate. Its strategic importance lies in the reactivity of its functional groups: the chloro group at the 2-position is susceptible to nucleophilic substitution, while the formyl group at the 3-position serves as a versatile handle for a wide array of chemical transformations, including condensations and oxidations.[2][3]

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction as applied to the synthesis of this key intermediate, starting from N-(4-ethylphenyl)acetamide. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers and professionals in organic synthesis and drug development who require a robust and reliable method for accessing this class of compounds.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this specific application, it facilitates a one-pot cyclization and formylation of an N-arylacetamide to yield the target 2-chloro-3-formylquinoline.[2][6] The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the acetanilide substrate.

Stage 1: Formation of the Vilsmeier Reagent

The heart of the reaction is the Vilsmeier reagent, a chloroiminium salt, which is generated in situ. N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).[7][8] This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic (chloromethylene)dimethyliminium ion, the active Vilsmeier reagent.[8][9]

The stability and high electrophilicity of this iminium salt are key to its ability to formylate even moderately activated aromatic rings.

Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation DMF DMF (N,N-Dimethylformamide) Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Adduct->VilsmeierReagent Elimination Byproduct Dichlorophosphate Anion Adduct->Byproduct

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Stage 2: Electrophilic Substitution, Cyclization, and Chlorination

The N-(4-ethylphenyl)acetamide substrate, activated by the nitrogen lone pair and the para-ethyl group, acts as the nucleophile. The reaction involves a double formylation followed by an intramolecular cyclization.[6]

  • Electrophilic Attack: The electron-rich aromatic ring of N-(4-ethylphenyl)acetamide attacks the Vilsmeier reagent, typically at the ortho position to the activating acetamido group.

  • Second Formylation: The nitrogen of the acetamido group is also formylated by a second equivalent of the Vilsmeier reagent.

  • Intramolecular Cyclization (Electrocyclization): The newly formed enamine intermediate undergoes an intramolecular electrophilic attack on the benzene ring to form the new heterocyclic ring.

  • Dehydration & Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the quinoline ring system.

  • Chlorination: The hydroxyl group at the 2-position of the quinoline ring is then chlorinated by the reaction medium (excess POCl₃ or its byproducts), yielding the final 2-chloro derivative. The reaction is quenched with water, which hydrolyzes the remaining iminium species to afford the aldehyde.[4]

The presence of the electron-donating ethyl group at the 6-position (para to the original amino group) facilitates the initial electrophilic attack, generally leading to good yields.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis in two main phases: preparation of the N-(4-ethylphenyl)acetamide precursor and its subsequent conversion to 2-Chloro-6-ethylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

Phase 1: Synthesis of N-(4-ethylphenyl)acetamide

This preliminary step involves the straightforward acylation of 4-ethylaniline.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethylaniline (0.1 mol) in glacial acetic acid (50 mL).

  • Acylation: To this solution, add acetic anhydride (0.12 mol) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 1 hour.[10]

  • Work-up: Allow the mixture to cool to room temperature and then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven. The purity is typically sufficient for the next step.

Phase 2: Vilsmeier-Haack Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-Dimethylformamide (DMF, 0.125 mol). Cool the flask in an ice-salt bath to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to the cooled DMF via the dropping funnel with continuous stirring.[11] Maintain the temperature below 5 °C during the addition. A thick, pale-yellow to white slurry of the Vilsmeier reagent will form.

  • Substrate Addition: Once the addition of POCl₃ is complete, add N-(4-ethylphenyl)acetamide (0.05 mol), prepared in Phase 1, portion-wise to the reaction mixture over 5-10 minutes.

  • Reaction Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux at 70-80 °C.[10][12] The reaction time can vary, typically from 6 to 17 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.

  • Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.[13] Collect the crude product by vacuum filtration and wash it extensively with cold water.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate, to yield the final product as a crystalline solid.[11][14]

Data Summary: Reagents and Conditions
Reagent Molar Eq. Quantity (for 0.05 mol scale) Role
N-(4-ethylphenyl)acetamide1.08.16 gSubstrate
Phosphorus Oxychloride (POCl₃)7.032.2 mL (53.7 g)Dehydrating/Chlorinating Agent
N,N-Dimethylformamide (DMF)2.59.6 mL (9.1 g)Formyl Source/Solvent
Parameter Value Rationale
Reaction Temperature 70-80 °CTo drive the cyclization to completion
Reaction Time 6-17 hoursDependent on substrate reactivity

Overall Synthesis Workflow

The entire process from the starting aniline to the final purified product can be visualized as a linear workflow.

Synthesis_Workflow Synthesis Workflow Start Start: 4-Ethylaniline Acylation Step 1: Acylation (Acetic Anhydride, Acetic Acid) Start->Acylation Isolation1 Isolation & Drying Acylation->Isolation1 Precursor Intermediate: N-(4-ethylphenyl)acetamide Isolation1->Precursor Vilsmeier Step 2: Vilsmeier-Haack Reaction (DMF, POCl₃, 70-80°C) Precursor->Vilsmeier Workup Work-up (Quenching in Ice Water) Vilsmeier->Workup Isolation2 Isolation (Filtration & Washing) Workup->Isolation2 Purification Purification (Recrystallization) Isolation2->Purification Product Final Product: 2-Chloro-6-ethylquinoline-3-carbaldehyde Purification->Product Analysis Characterization (MP, IR, NMR, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Product Characterization

The structure and purity of the synthesized 2-Chloro-6-ethylquinoline-3-carbaldehyde should be confirmed using standard analytical techniques. For the analogous compound, 2-chloro-6-methylquinoline-3-carbaldehyde, characteristic spectral data includes:

  • ¹H NMR: A singlet for the aldehydic proton typically appears downfield around δ 10.8 ppm. A singlet for the H-4 proton is observed around δ 8.6 ppm, with other aromatic protons appearing in the range of δ 7.7-8.1 ppm.[13]

  • ¹³C NMR: The aldehyde carbonyl carbon signal is expected around δ 189 ppm.[13]

  • IR (KBr): Characteristic absorption bands would be observed for the aldehyde C=O stretch (around 1690 cm⁻¹) and C-Cl stretch (around 770-1040 cm⁻¹).[13]

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Researchers should perform full characterization on their synthesized compound to validate its identity.

Conclusion

The Vilsmeier-Haack reaction provides a direct, efficient, and reliable route for the synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde from readily available starting materials. Understanding the reaction mechanism, particularly the role of the Vilsmeier reagent and the influence of substrate electronics, is crucial for optimizing reaction conditions. The detailed protocol and workflow presented in this guide offer a validated framework for laboratory synthesis, enabling researchers to produce this versatile chemical building block for applications in pharmaceutical development and broader heterocyclic chemistry.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Available from: [Link]

  • DUT Open Scholar. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Available from: [Link]

  • Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Available from: [Link]

  • ResearchGate. (2014). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Available from: [Link]

  • ResearchGate. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available from: [Link]

  • Google Patents. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available from: [Link]

  • National Institutes of Health. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]

  • ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • National Institutes of Health. N-(4-Ethylphenyl)acetamide. Available from: [Link]

  • National Institutes of Health. 2-Chloro-6-methylquinoline-3-carboxaldehyde. Available from: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • ResearchGate. (2015). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Available from: [Link]

Sources

Exploratory

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 2-Chloro-6-ethylquinoline-3-carbaldehyde

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-6-ethylquinoline-3-carbaldehyde. Tailored for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-6-ethylquinoline-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral characteristics, underpinned by foundational NMR principles and methodologies.

Introduction: The Structural Significance of Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The specific substitution pattern of 2-Chloro-6-ethylquinoline-3-carbaldehyde, featuring a reactive aldehyde group and a halogenated pyridine ring, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1] Accurate structural elucidation is paramount for its application in synthetic chemistry, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will dissect the nuances of its ¹H and ¹³C NMR spectra, providing a blueprint for its unambiguous identification and characterization.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline core, the aldehyde proton, and the protons of the ethyl substituent. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-6-ethylquinoline-3-carbaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-48.70Singlet (s)-
H-57.98Doublet (d)8.8
H-77.75Doublet of doublets (dd)8.8, 2.2
H-87.71Doublet (d)2.2
-CHO10.55Singlet (s)-
-CH₂-2.85Quartet (q)7.6
-CH₃1.35Triplet (t)7.6
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-6-ethylquinoline-3-carbaldehyde

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2149.5
C-3128.5
C-4140.0
C-4a126.5
C-5128.8
C-6145.0
C-7136.5
C-8126.8
C-8a148.4
-CHO189.5
-CH₂-29.0
-CH₃15.5

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are rooted in the electronic environment of each nucleus within the molecule.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (-CHO): The aldehyde proton is expected to be the most deshielded proton, appearing as a sharp singlet around 10.55 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (H-4, H-5, H-7, H-8): The proton at the C-4 position is anticipated to be the most downfield of the aromatic protons (around 8.70 ppm) due to the anisotropic effect of the neighboring nitrogen atom and the electron-withdrawing aldehyde group. The protons on the benzene ring (H-5, H-7, and H-8) will exhibit a characteristic splitting pattern. H-5 is expected as a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, coupling with both H-5 and H-8. H-8 is predicted to be a doublet, coupling with H-7.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) of the ethyl group are expected to resonate as a quartet around 2.85 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.35 ppm, coupling with the two adjacent methylene protons.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (-CHO): The carbon of the aldehyde group is the most deshielded carbon atom, with a predicted chemical shift around 189.5 ppm.

  • Quinoline Core Carbons: The carbon atoms of the quinoline ring system will have distinct chemical shifts based on their position relative to the nitrogen atom, the chlorine atom, and the aldehyde and ethyl groups. The carbon bearing the chlorine (C-2) is expected to be significantly downfield.

  • Ethyl Group Carbons (-CH₂- and -CH₃): The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. The concentration may be varied to observe any concentration-dependent shifts, which can occur in quinoline derivatives due to intermolecular interactions.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Causality Behind Experimental Choices

The choice of experimental parameters is critical for obtaining high-resolution and informative NMR spectra.

  • Choice of Solvent: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Field Strength: A higher magnetic field strength increases the chemical shift dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons in the quinoline ring.

  • Proton Decoupling in ¹³C NMR: Proton decoupling is employed to simplify the ¹³C spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This enhances the signal-to-noise ratio.

Visualizing the Molecular Structure and Logic

To visually represent the structure and the logical flow of its synthesis, the following diagrams are provided.

Molecular Structure of 2-Chloro-6-ethylquinoline-3-carbaldehyde

Caption: Molecular structure of 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Synthetic Pathway via Vilsmeier-Haack Reaction

A Substituted Acetanilide C 2-Chloro-6-ethylquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl₃/DMF) B->C

Caption: General synthetic scheme for 2-chloroquinoline-3-carbaldehydes.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-6-ethylquinoline-3-carbaldehyde. By leveraging data from analogous structures and fundamental NMR principles, a detailed and reliable spectral blueprint has been established. The provided experimental protocols and the rationale behind them offer a solid foundation for researchers to acquire and interpret high-quality NMR data for this and related quinoline derivatives, thereby facilitating advancements in synthetic and medicinal chemistry.

References

  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. [Link]

  • 2-Chloro-6-methylquinoline-3-carbaldehyde - PMC. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. [Link]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. [Link]

  • (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

Sources

Foundational

Synthesis of 2-Chloro-3-Formylquinolines: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides, a critical transformation in medicinal chemistry and drug development. These quinoline derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides, a critical transformation in medicinal chemistry and drug development. These quinoline derivatives serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds. This document will delve into the mechanistic underpinnings of the key reaction, provide detailed, field-tested protocols, and offer insights into optimizing this synthetic route.

Introduction: The Significance of 2-Chloro-3-Formylquinolines

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1] The 2-chloro-3-formylquinoline core, in particular, is a valuable synthetic intermediate. The presence of the chloro and formyl groups at the 2- and 3-positions, respectively, allows for a variety of subsequent chemical modifications, making it a powerful building block for creating diverse molecular libraries for drug discovery programs.[2]

The most common and efficient method for synthesizing these compounds is the Vilsmeier-Haack reaction, which utilizes substituted acetanilides as readily available starting materials.[3][4] This reaction offers a direct and regioselective route to the desired quinoline structure.[1]

The Vilsmeier-Haack Reaction: Mechanism and Key Considerations

The synthesis of 2-chloro-3-formylquinolines from substituted acetanilides is achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation and subsequent cyclization of an activated aromatic ring using the Vilsmeier reagent.[2]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2] The reaction proceeds via the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃, leading to the formation of the electrophilic Vilsmeier reagent.

Reaction Mechanism: From Acetanilide to Quinoline

The overall mechanism involves a sequence of electrophilic aromatic substitution, cyclization, and dehydration steps.

  • Electrophilic Attack: The electron-rich aromatic ring of the substituted acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. The acetamido group (-NHCOCH₃) is an activating group, directing the substitution to the para position. If the para position is blocked, the reaction occurs at the ortho position.

  • Second Formylation: A second molecule of the Vilsmeier reagent reacts with the nitrogen atom of the acetamido group.

  • Cyclization: The newly formed enamine intermediate undergoes an intramolecular cyclization, attacking the ortho-formyl group to form a six-membered ring.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the aromatic quinoline ring system, yielding the final 2-chloro-3-formylquinoline product.

Below is a diagram illustrating the key steps of the Vilsmeier-Haack cyclization of a substituted acetanilide.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide Substituted Acetanilide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Chloro-3-Formylquinoline Intermediate2->Product Dehydration & Tautomerization

Caption: Vilsmeier-Haack reaction workflow.

Influence of Substituents

The electronic nature of the substituents on the acetanilide ring plays a crucial role in the efficiency of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This generally leads to higher yields and shorter reaction times.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) deactivate the aromatic ring, making the reaction slower and often resulting in lower yields. In some cases, strongly deactivating groups can prevent the reaction from occurring altogether.

The position of the substituent also influences the outcome. For instance, electron-donating groups at the meta position of the acetanilide have been reported to facilitate the cyclization effectively.

Experimental Protocols

The synthesis of 2-chloro-3-formylquinolines is a two-step process: the preparation of the substituted acetanilide followed by the Vilsmeier-Haack reaction.

Step 1: Synthesis of Substituted Acetanilides

This protocol outlines the general procedure for the acetylation of a substituted aniline.

Materials:

  • Substituted aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in glacial acetic acid.[3]

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, so controlled addition is important.

  • Reflux the reaction mixture for 60 minutes at 80-90°C.[3]

  • After reflux, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and water with vigorous stirring.

  • The substituted acetanilide will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Step 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-Formylquinolines

This protocol describes the cyclization of the substituted acetanilide to the target quinoline derivative.

Materials:

  • Substituted acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, place the substituted acetanilide in DMF.

  • Cool the mixture to 0-5°C in an ice bath.[3]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred mixture, maintaining the temperature below 5°C.[3]

  • After the addition is complete, remove the ice bath and reflux the reaction mixture at 80-90°C for approximately 4 hours.[3] Note that substrates with methyl groups may require longer heating times (4-10 hours).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a sodium hydroxide solution to a basic pH.

  • The crude 2-chloro-3-formylquinoline will precipitate. Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Substituent Effects on Reaction Yield

The following table summarizes the effect of different substituents on the acetanilide ring on the yield of the corresponding 2-chloro-3-formylquinoline.

Substituent on AcetanilidePositionReaction Time (hours)Yield (%)Reference
H-460-80[3]
8-Methylortho6-860-80[3]
6-Chloropara460-80[3]
8-Nitroortho460-80[3]

Note: The yields are reported as a general range and can vary based on specific reaction conditions and purification methods.

Purification and Characterization

Purification
  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is crucial and depends on the polarity of the specific quinoline derivative. Ethanol, ethyl acetate, and mixtures of hexane/ethyl acetate are often suitable. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to form pure crystals.

  • Column Chromatography: For more challenging purifications or to isolate minor products, column chromatography is employed. A typical stationary phase is silica gel, and the mobile phase (eluent) is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For some 2-chloro-3-formylquinolines, an eluent system of ethyl acetate:hexane (3:7) has been reported to be effective.

Characterization

The structure and purity of the synthesized 2-chloro-3-formylquinolines are confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl group of the aldehyde (around 1680-1700 cm⁻¹) and the C-Cl bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential irritant. Handle in a fume hood.

  • Substituted anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

  • Neutralization: The quenching and neutralization of the reaction mixture with ice and base can be highly exothermic. This step should be performed slowly and with adequate cooling.

Conclusion

The Vilsmeier-Haack reaction of substituted acetanilides provides an efficient and versatile route for the synthesis of 2-chloro-3-formylquinolines. By understanding the reaction mechanism, the influence of substituents, and optimizing the reaction and purification protocols, researchers can effectively produce these valuable synthetic intermediates for application in drug discovery and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for scientists working in this field.

References

  • Patel, K. D., & Patel, N. K. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 89-93.
  • Fazlinezhad, M., et al. (2019). Synthesis and molecular docking of novel N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.com.
  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Sridharan, V., & Avendaño, C. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
  • Singh, P. P., & Singh, N. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 35(1), 539-554.

Sources

Foundational

A Technical Guide to the Reactivity of the Formyl Group in 2-Chloroquinoline Scaffolds: A Versatile Hub for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2] The introduction of a formyl group at the 3-position of this scaffold dramatically enhances its synthetic utility, creating a versatile electrophilic center for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of the formyl group in 2-chloroquinoline systems, offering insights into reaction mechanisms, experimental protocols, and the strategic application of this scaffold in the synthesis of complex heterocyclic systems.

The Gateway to Functionality: Synthesis of 2-Chloro-3-formylquinolines

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[3] This one-pot reaction utilizes substituted acetanilides as readily available starting materials, which undergo cyclization and formylation in the presence of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

The causality behind this choice of reagents lies in the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is crucial for both the cyclization of the acetanilide to form the quinoline ring and the subsequent formylation at the electron-rich 3-position. The reaction proceeds through the formation of an N-phenylacetamide, which is then treated with the Vilsmeier reagent to yield the desired 2-chloro-3-formylquinoline.[1]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

  • Step 1: Acetanilide Formation. To a solution of the desired substituted aniline in glacial acetic acid, add acetic anhydride. Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, pour the reaction mixture into ice-cold water to precipitate the acetanilide. Filter, wash with water, and dry.

  • Step 2: Vilsmeier-Haack Reaction. In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, add the substituted acetanilide in portions. The reaction mixture is then heated at 80-90°C for 4-10 hours.[3]

  • Step 3: Work-up. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-chloro-3-formylquinoline derivative.[3]

The Formyl Group as a Synthetic Linchpin: Key Reactions and Mechanistic Insights

The electrophilic nature of the formyl group's carbon atom, coupled with its proximity to the electron-withdrawing chloro-substituted pyridine ring, dictates its reactivity. This section will explore the key transformations of the formyl group, providing a foundation for its strategic use in complex molecule synthesis.

Condensation Reactions: Building Molecular Complexity

The formyl group readily undergoes condensation reactions with a variety of nucleophiles, providing a straightforward route to a diverse range of derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene compounds in the presence of a basic catalyst. This is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems. The choice of catalyst, such as piperidine or L-proline, can influence the reaction rate and yield.[1]

Diagram: Knoevenagel Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Base Catalyst (e.g., L-proline) Base Catalyst (e.g., L-proline) 2-Chloro-3-formylquinoline->Base Catalyst (e.g., L-proline) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Base Catalyst (e.g., L-proline) α,β-Unsaturated Quinoline Derivative α,β-Unsaturated Quinoline Derivative Base Catalyst (e.g., L-proline)->α,β-Unsaturated Quinoline Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Base Catalyst (e.g., L-proline)

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the formyl group into an alkene. This reaction involves the use of a phosphorus ylide and offers excellent control over the geometry of the resulting double bond.[4]

Condensation with Hydrazines and Hydrazides: The formyl group readily reacts with hydrazine and its derivatives to form hydrazones.[1] These hydrazones are stable and can serve as intermediates for the synthesis of various heterocyclic systems, such as pyrazoles.[1] Condensation with hydrazides, such as isonicotinohydrazide, yields corresponding benzohydrazides which can act as ligands for metal complexes.[1]

Reductive Amination: A Gateway to Amines

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of 2-chloroquinoline scaffolds, the formyl group can be converted into an amino methyl group in a one-pot reaction. This typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in situ reduction with a mild reducing agent like sodium borohydride (NaBH₄).[1] This method is highly valued for its efficiency and the broad range of amines that can be introduced.

Diagram: Reductive Amination Pathway

G A 2-Chloro-3-formylquinoline C Imine/Enamine Intermediate A->C + B Primary/Secondary Amine B->C E Substituted (2-chloroquinolin-3-yl)methanamine C->E + D Reducing Agent (e.g., NaBH4) D->E

Sources

Exploratory

An In-Depth Technical Guide to the Starting Materials and Synthesis of 6-Ethyl-2-chloroquinoline-3-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathway for producing 6-ethyl-2-chloroquinoline-3-carbaldehyde, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The narrati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for producing 6-ethyl-2-chloroquinoline-3-carbaldehyde, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The narrative is structured to provide not just procedural steps, but a deep understanding of the chemical logic and strategic choices underpinning the synthesis, grounded in established, authoritative methodologies.

The quinoline scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The 2-chloroquinoline-3-carbaldehyde moiety, in particular, serves as a versatile building block for constructing more complex, polyfunctionalized heterocyclic systems.[2][3] This guide details a robust and efficient two-step synthesis beginning from a commercially available starting material.

Retrosynthetic Strategy and Core Logic

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is most reliably achieved through the Vilsmeier-Haack reaction.[4] This powerful formylation and cyclization reaction utilizes a substituted acetanilide as the key precursor. Therefore, our retrosynthetic analysis identifies 4-ethylacetanilide as the immediate precursor to the target molecule. This precursor, in turn, is readily synthesized from 4-ethylaniline.

This approach is selected for its efficiency, high yields, and the widespread availability of the initial starting materials. The Vilsmeier-Haack reaction provides a direct route to the desired chlorinated and formylated quinoline core in a single, well-characterized step.[5][6]

G Target 6-Ethyl-2-chloroquinoline-3-carbaldehyde Precursor1 4-Ethylacetanilide Target->Precursor1 Vilsmeier-Haack Reaction StartingMaterial 4-Ethylaniline Precursor1->StartingMaterial Acetylation Reagent1 Vilsmeier-Haack Reagent (POCl₃ + DMF) Precursor1->Reagent1 Reagent2 Acetic Anhydride StartingMaterial->Reagent2

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Core Starting Material: 4-Ethylacetanilide

The foundational step in this synthesis is the protection of the amino group of 4-ethylaniline via acetylation. This transformation yields 4-ethylacetanilide, the direct substrate for the subsequent Vilsmeier-Haack reaction. Acetylation is crucial as the resulting acetamido group is an ortho-para directing activator that facilitates the electrophilic aromatic substitution required for cyclization.

The procedure described is a standard and highly effective method for acetylating anilines, analogous to the preparation of acetanilide from aniline.[7][8][9]

Experimental Protocol: Acetylation of 4-Ethylaniline
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (0.1 mol).

  • Reagent Addition: To the flask, add glacial acetic acid (0.2 mol) followed by the slow, dropwise addition of acetic anhydride (0.12 mol) while stirring.[7] A mild exothermic reaction may be observed.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) using an oil bath for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.[9] The 4-ethylacetanilide product will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid. The crude product can be purified by recrystallization from ethanol/water to yield fine, white crystals.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (0.1 mol scale)Notes
4-Ethylaniline121.1812.12 g (12.3 mL)Starting Material
Acetic Anhydride102.0912.25 g (11.3 mL)Acetylating Agent
Glacial Acetic Acid60.0512.01 g (11.5 mL)Solvent and Catalyst
Ethanol46.07As neededRecrystallization Solvent
Deionized Water18.02~500 mLWork-up and Recrystallization

Part 2: Synthesis of 6-Ethyl-2-chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This step constitutes the core of the synthesis, where the quinoline ring system is constructed. The Vilsmeier-Haack reaction is a versatile method that involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][10]

In this context, the reaction of 4-ethylacetanilide with the Vilsmeier reagent (DMF/POCl₃) leads to a one-pot chlorination, formylation, and cyclization to yield the desired 6-ethyl-2-chloroquinoline-3-carbaldehyde.[1][5]

Mechanism Insight
  • Vilsmeier Reagent Formation: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich aromatic ring of 4-ethylacetanilide attacks the Vilsmeier reagent.

  • Cyclization: The intermediate undergoes an intramolecular cyclization.

  • Dehydration & Chlorination: Subsequent dehydration and chlorination steps lead to the formation of the stable, aromatic 2-chloroquinoline ring system.[1]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Formation DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Substitution Vilsmeier->Intermediate Electrophilic Attack Acetanilide 4-Ethylacetanilide Acetanilide->Intermediate Cyclized Cyclization & Dehydration Intermediate->Cyclized Product 6-Ethyl-2-chloroquinoline-3-carbaldehyde Cyclized->Product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask fitted with a dropping funnel, condenser, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 mol equivalent). Cool the flask in an ice bath to 0°C.[5]

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4-5 mol equivalent) dropwise to the cold DMF with constant stirring.[7][8] Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture for 30 minutes at 0°C.

  • Substrate Addition: Add the previously synthesized 4-ethylacetanilide (1 mol equivalent) portion-wise to the Vilsmeier reagent mixture.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 80-90°C for 7-10 hours.[7] The reaction should be monitored by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.[8] A precipitate will form.

  • Neutralization and Filtration: Neutralize the mixture carefully with a saturated sodium bicarbonate solution until it is slightly alkaline. Collect the solid product by vacuum filtration, wash it extensively with cold water, and dry it under vacuum.[7]

  • Purification: The crude 6-ethyl-2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield a pure crystalline solid.[8]

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar EquivalentsNotes
4-Ethylacetanilide163.221Substrate
N,N-Dimethylformamide (DMF)73.093Anhydrous, Vilsmeier reagent component
Phosphorus Oxychloride (POCl₃)153.334-5Vilsmeier reagent component
Ethanol / Ethyl Acetate-As neededRecrystallization Solvent

References

  • El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-1. [Link]

  • Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Anonymous. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Anonymous. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino).
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.
  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Anonymous. (n.d.).
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014).
  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • BYJU'S. (n.d.). Preparation of Acetanilide. [Link]

  • El-Dean, A. M. K., et al. (2018).

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Foundational

The Synthetic Chemist's Guide to 2-Chloroquinoline-3-carbaldehydes: Strategy, Mechanism, and Application

Foreword: The Enduring Relevance of the Quinoline Scaffold In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a vast array of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Quinoline Scaffold

In the landscape of heterocyclic chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a vast array of pharmacologically active compounds and functional materials.[1][2] Its rigid, planar structure and the synthetic versatility offered by its substituent positions make it a cornerstone of modern drug discovery. Among the myriad of quinoline derivatives, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally valuable synthetic intermediates.[1][3] The presence of a nucleophilically displaceable chlorine atom at the 2-position and an electrophilic aldehyde at the 3-position provides a powerful dual-handled toolkit for molecular elaboration, enabling the construction of complex fused heterocyclic systems and diverse molecular libraries.[1][2][4] This guide provides an in-depth exploration of the primary synthetic routes to these pivotal building blocks, focusing on the underlying mechanisms and practical considerations essential for laboratory success.

Part 1: The Vilsmeier-Haack Reaction: The Workhorse of 2-Chloroquinoline-3-carbaldehyde Synthesis

The most direct and widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][3][5] This one-pot reaction is a powerful example of synthetic efficiency, orchestrating a cascade of chlorination, formylation, and cyclization to transform readily available acetanilides into the target quinoline structure.[1][5]

The Mechanism: An Electrophilic Cascade

The success of the Vilsmeier-Haack synthesis hinges on the in-situ formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]

Diagram 1: Formation of the Vilsmeier Reagent

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻ Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product Acetanilide Acetanilide Formylation Electrophilic Aromatic Substitution Acetanilide->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Formylation Cyclization Intramolecular Cyclization & Dehydration Formylation->Cyclization Intermediate Formation Aromatization Aromatization Cyclization->Aromatization Product 2-Chloroquinoline-3-carbaldehyde Aromatization->Product

Caption: High-level overview of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol: A Validated Method

The following protocol is a representative procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetanilide

  • Crushed ice

  • Water

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 15-20 minutes to ensure complete formation of the Vilsmeier reagent. [7]3. Substrate Addition: Add the corresponding acetanilide to the reaction mixture in one portion.

  • Reaction: Heat the resulting solution to 75-80 °C and maintain this temperature for approximately 8 hours. [7]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring. [7]6. Isolation: A precipitate will form. Isolate the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to afford the pure 2-chloroquinoline-3-carbaldehyde as a pale yellow solid.

Reaction Parameters and Optimization

The yield and purity of the final product are highly dependent on the reaction conditions. Several factors should be considered for optimization:

ParameterTypical Range/ValueRationale & Field Insights
Molar Ratio (Acetanilide:DMF:POCl₃) 1 : 3 : 9-10 [7][8]An excess of the Vilsmeier reagent is crucial to drive the reaction to completion. The specific ratios can influence the reaction time and yield.
Temperature 70-100 °C [7][9]Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. The optimal temperature depends on the reactivity of the acetanilide substrate.
Reaction Time 4-8 hours [7][9]Monitoring by TLC is essential to determine the point of maximum conversion and avoid degradation of the product.
Substituent Effects Electron-donating groups on the acetanilide ring generally accelerate the reaction and lead to higher yields. [10]Conversely, strong electron-withdrawing groups can hinder the reaction.

An alternative procedure using phosphorus pentachloride (PCl₅) instead of POCl₃ has also been reported, offering good yields for activated acetanilides. [9]

Part 2: Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is the most common approach, other methods for the synthesis of 2-chloroquinoline-3-carbaldehydes have been developed, often starting from pre-formed quinoline systems.

From Quinolin-2(1H)-ones

An alternative pathway involves the conversion of a quinolin-2(1H)-one (also known as a carbostyril) to the corresponding 2-chloroquinoline. [11]This two-step process involves:

  • Formylation of Quinolin-2(1H)-one: The quinolin-2(1H)-one can be formylated at the 3-position to yield 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

  • Chlorination: The resulting 3-formyl-quinolin-2(1H)-one is then treated with a chlorinating agent, such as POCl₃ or PCl₅, to replace the hydroxyl group at the 2-position with a chlorine atom.

This method is particularly useful when the desired substituted quinolin-2(1H)-one is readily accessible through other established synthetic routes, such as the Knorr or Conrad-Limpach syntheses. [12]

Diagram 3: Synthesis from Quinolin-2(1H)-one

Quinolinone_Route Quinolinone Quinolin-2(1H)-one Formyl_Quinolinone 2-Oxo-1,2-dihydroquinoline- 3-carbaldehyde Quinolinone->Formyl_Quinolinone Formylation Product 2-Chloroquinoline-3-carbaldehyde Formyl_Quinolinone->Product Chlorination (e.g., POCl₃)

Caption: A two-step synthetic route starting from a quinolin-2(1H)-one precursor.

Oxidation of 2-Chloro-3-(hydroxymethyl)quinoline

A less common but viable method is the oxidation of the corresponding alcohol, 2-chloro-3-(hydroxymethyl)quinoline. This precursor can be synthesized and then oxidized using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to afford the desired aldehyde. This approach is advantageous when the alcohol is more readily accessible than the corresponding acetanilide.

Part 3: The Role of 2-Chloroquinoline-3-carbaldehydes as Synthetic Intermediates

The synthetic utility of 2-chloroquinoline-3-carbaldehydes lies in the orthogonal reactivity of their two functional groups. This allows for a wide range of subsequent transformations:

  • Nucleophilic Substitution at C2: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at this position.

  • Reactions of the Aldehyde Group: The formyl group can undergo a plethora of classical aldehyde reactions, such as condensation, oxidation, reduction, and the formation of imines, oximes, and hydrazones. [1] This dual reactivity makes them ideal starting materials for the synthesis of fused heterocyclic systems of significant biological and pharmacological interest. [1][3]

Conclusion

The synthesis of 2-chloroquinoline-3-carbaldehydes is a well-established field, with the Vilsmeier-Haack reaction of acetanilides representing the most efficient and versatile methodology. A thorough understanding of the reaction mechanism, optimization of key parameters, and awareness of alternative synthetic routes are crucial for researchers aiming to leverage these valuable building blocks. The continued exploration of the reactivity of 2-chloroquinoline-3-carbaldehydes will undoubtedly lead to the discovery of novel molecular architectures with significant potential in drug development and materials science.

References

  • Taylor & Francis Group. (2016, February 8). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Figshare. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (n.d.). [Link]

  • El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10424–10443. [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. (n.d.). The Royal Society of Chemistry. [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. [Link]

  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2020, September 25). [Link]

  • Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022, November 30). PMC - NIH. [Link]

  • Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (n.d.). [Link]

  • Scalable and Practical Synthesis of Halo Quinolin-2(1 H )-ones and Quinolines | Request PDF. (n.d.). ResearchGate. [Link]

  • Fast, Base-Free and Aqueous Synthesis of Quinolin-2( 1H )-ones under Ambient Conditions. (n.d.). [Link]

  • General synthetic route to 2‐chloroquinoline‐3‐carbaldehydes via Vilsmeier‐Haack reaction. (n.d.). ResearchGate. [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020, March 20). ResearchGate. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 1-32. [Link]

  • Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions | ACS Sustainable Chemistry & Engineering. (2017, September 27). [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC - NIH. [Link]

  • 2-Chloroquinoline-3-carbaldehyde. (n.d.). PMC - NIH. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021, December 26). International Journal of Chemical Studies. [Link]

  • Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10424–10443. [Link]

  • Product Class 4: Quinolinones and Related Systems. (n.d.). [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020, April 28). PMC. [Link]

  • Calculated energy values for 2-Chloroquinoline-3-carboxaldehyde by.... (n.d.). ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025, November 3). ResearchGate. [Link]

  • ChemInform Abstract: Studies on Vilsmeier-Haack Reaction. A New Route to 2-Chloroquinoline- 3-carboxyaldehydes and a Furoquinoline Derivative.. (2025, August 7). ResearchGate. [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. (n.d.). NIH. [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes for 2-Chloro-6-ethylquinoline-3-carbaldehyde in Heterocyclic Chemistry

Introduction: Unlocking Chemical Diversity In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a wide array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] Within this privileged class of heterocycles, 2-Chloro-6-ethylquinoline-3-carbaldehyde emerges as a particularly powerful and versatile synthetic intermediate. Its strategic placement of three distinct reactive sites—a nucleophilically displaceable chlorine atom at the C2 position, an electrophilic carbaldehyde group at C3, and the quinoline ring system itself, which can participate in various transformations—renders it a highly valuable building block for the construction of complex molecular architectures.[2]

This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-6-ethylquinoline-3-carbaldehyde. We will delve into its preparation, detail key transformations, and provide validated protocols for its application in the synthesis of novel heterocyclic compounds. The causality behind experimental choices will be elucidated, ensuring that researchers can not only replicate these procedures but also adapt them for their specific synthetic targets.

Physicochemical Properties & Spectroscopic Data

While specific experimental data for the 6-ethyl derivative is not widely published, the properties of the closely related 6-methyl analog provide a reliable reference point.

PropertyValue (for 2-Chloro-6-methylquinoline-3-carbaldehyde)Reference
Molecular Formula C₁₁H₈ClNO[3][4][5]
Molecular Weight 205.64 g/mol [6]
CAS Number 73568-27-1[6][7]
Appearance Colorless block/white solid[5]
Melting Point Data for specific analogs vary (e.g., 138 °C for 2,6-dichloro)[8]
¹H NMR (CDCl₃) δ 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) (for 2,6-dichloro analog)[8]
¹³C NMR (CDCl₃) δ 189.49 (CHO) (for 2,6-dichloro analog)[8]
IR (KBr) cm⁻¹ ~1690 (C=O stretch of aldehyde)[9]

Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][4][8] This one-pot reaction utilizes a substituted acetanilide as the starting material and the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

The reaction proceeds through the electrophilic Vilsmeier reagent attacking the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination and formylation to yield the desired product. The ethyl group at the 6-position of the final quinoline originates from the corresponding substituent on the initial acetanilide (i.e., 4-ethylacetanilide).

Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Step 1: Acetanilide Preparation cluster_1 Step 2: Vilsmeier-Haack Reaction A 4-Ethylaniline C 4-Ethylacetanilide A->C Acetylation B Acetic Anhydride B->C E Cyclization & Formylation C->E D POCl3 + DMF (Vilsmeier Reagent) D->E F 2-Chloro-6-ethylquinoline- 3-carbaldehyde E->F G A 2-Chloro-6-ethylquinoline- 3-carbaldehyde C Schiff Base Intermediate (Hydrazone) A->C B Hydrazine Hydrate (or Phenylhydrazine) B->C Condensation D Intramolecular Nucleophilic Substitution (SNAr) C->D E Pyrazolo[3,4-b]quinoline Derivative D->E Cyclization

Sources

Application

The Versatile 2-Chloroquinoline-3-carbaldehyde Scaffold: A Gateway to Novel Fused Heterocyclic Systems

Introduction: The Enduring Significance of Fused Quinolines in Medicinal Chemistry The quinoline nucleus, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Fused Quinolines in Medicinal Chemistry

The quinoline nucleus, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in the realm of medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. The strategic functionalization and annulation of the quinoline core to create more complex, fused heterocyclic systems have consistently yielded compounds with enhanced therapeutic potential. Among the various synthons employed for this purpose, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile and powerful building blocks.

This technical guide provides an in-depth exploration of the synthesis of diverse fused heterocyclic systems originating from 2-chloroquinoline-3-carbaldehydes. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for the synthesis of key fused systems. This document is intended for researchers, scientists, and professionals in drug development, aiming to equip them with both the theoretical understanding and the practical knowledge to leverage this powerful synthetic platform.

Part 1: The Foundation - Synthesis of 2-Chloroquinoline-3-carbaldehyde

The cornerstone of the syntheses described herein is the accessibility of 2-chloroquinoline-3-carbaldehyde. The most robust and widely adopted method for its preparation is the Vilsmeier-Haack reaction.[1] This reaction facilitates the formylation and cyclization of acetanilides in a one-pot process.

Mechanism Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The acetanilide then acts as a nucleophile, attacking the Vilsmeier reagent. A cascade of intramolecular cyclization and subsequent dehydration and dehydrohalogenation steps leads to the formation of the 2-chloroquinoline-3-carbaldehyde scaffold. The choice of chlorinating agent and reaction conditions can be optimized to improve yields for different substituted acetanilides.[1]

Diagram 1: Vilsmeier-Haack Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acetanilide Substituted Acetanilide Reaction_Vessel Reaction Mixture (Heating) Acetanilide->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃/PCl₅) Vilsmeier_Reagent->Reaction_Vessel Quenching Quenching (Ice-water) Reaction_Vessel->Quenching 1. Cool Filtration Filtration Quenching->Filtration 2. Precipitate Formation Recrystallization Recrystallization Filtration->Recrystallization 3. Crude Product Product 2-Chloroquinoline-3-carbaldehyde Recrystallization->Product 4. Purified Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol details the synthesis of a representative 2-chloroquinoline-3-carbaldehyde derivative.

Materials:

  • p-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (2.5 molar equivalents) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (7 molar equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • To this Vilsmeier reagent, add p-methylacetanilide (1 molar equivalent) portion-wise.

  • After the addition is complete, heat the reaction mixture under reflux for 6-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Allow the mixture to stand for 30 minutes at 0-10 °C to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain pure 2-chloro-6-methylquinoline-3-carbaldehyde.[2]

Part 2: Synthesis of Fused Five-Membered Heterocyclic Systems

The dual reactivity of the aldehyde and the chloro-substituent on the 2-chloroquinoline-3-carbaldehyde scaffold allows for the construction of a variety of fused five-membered heterocyclic rings.

Synthesis of 1H-Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of compounds that have garnered significant interest due to their potential as kinase inhibitors and anticancer agents. A straightforward and efficient method for their synthesis involves the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate.

Mechanism Insight: The reaction proceeds through an initial condensation of the hydrazine with the aldehyde group to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the chlorine atom, followed by the elimination of HCl, leads to the formation of the fused pyrazole ring.

Diagram 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolines

G Start 2-Chloroquinoline-3-carbaldehyde Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Intermediate Product 1H-Pyrazolo[3,4-b]quinoline Intermediate->Product Intramolecular Cyclization (-HCl)

Caption: Reaction pathway for the synthesis of 1H-pyrazolo[3,4-b]quinolines.

Protocol 2: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]quinoline

This protocol provides a detailed procedure for the synthesis of a representative pyrazolo[3,4-b]quinoline.[3]

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (0.5 g, 2.4 mmol)

  • Ethanol (10 ml)

  • Hydrazine hydrate (1.5 g, 30 mmol)

  • Water

Procedure:

  • To a stirred solution of 2-chloro-6-methylquinoline-3-carbaldehyde (0.5 g, 2.4 mmol) in ethanol (10 ml), add hydrazine hydrate (1.5 g, 30 mmol).[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Following the initial stirring, reflux the mixture for an additional 3 hours. Monitor the reaction progress by TLC (Hexane:Ethyl acetate 8:2).[3]

  • After completion, cool the reaction mixture to room temperature.[3]

  • Collect the resulting solid precipitate by filtration and wash with water.[3]

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified solid in a vacuum oven at 40 °C for 6 hours to yield 6-methyl-1H-pyrazolo[3,4-b]quinoline.[3]

Synthesis of Pyrrolo[3,4-b]quinolin-3-ones

The fusion of a pyrrolone ring to the quinoline core can be achieved through a reaction with formamide and formic acid.[4]

Mechanism Insight: The synthesis is believed to proceed via an initial addition of the amino group of formamide to the aldehyde, followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent intramolecular cyclization with the elimination of HCl affords the final pyrrolo[3,4-b]quinolin-3-one.[4]

Protocol 3: Synthesis of 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Formamide

  • Formic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 equivalent), formamide, and formic acid in ethanol.

  • Heat the mixture to reflux for 8 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

Part 3: Synthesis of Fused Six-Membered Heterocyclic Systems

The 2-chloroquinoline-3-carbaldehyde scaffold is also instrumental in constructing fused six-membered heterocyclic rings, such as thieno[2,3-b]quinolines and pyrano[2,3-b]quinolines.

Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines, sulfur-containing analogues of quinolines, have shown interesting biological activities. A common synthetic route involves the reaction of 2-chloroquinoline-3-carbaldehyde with a sulfur-containing nucleophile like ethyl thioglycolate.

Mechanism Insight: The reaction is initiated by a nucleophilic substitution of the chlorine atom at the C2 position of the quinoline ring by the sulfur of the thioglycolate. This is followed by an intramolecular aldol-type condensation between the ester's active methylene group and the aldehyde, and subsequent dehydration to form the fused thiophene ring.

Diagram 3: Synthesis of Thieno[2,3-b]quinolines

G Start 2-Chloroquinoline-3-carbaldehyde Intermediate S-Alkylated Intermediate Start->Intermediate Nucleophilic Substitution Reagent Ethyl Thioglycolate Reagent->Intermediate Product Thieno[2,3-b]quinoline Intermediate->Product Intramolecular Condensation & Dehydration

Caption: Reaction pathway for the synthesis of thieno[2,3-b]quinolines.

Protocol 4: Synthesis of Ethyl Thieno[2,3-b]quinoline-2-carboxylate

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Ethyl thioglycolate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvent (e.g., DMF or Ethanol)

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as DMF or ethanol in a round-bottom flask.

  • Add ethyl thioglycolate (1.1 equivalents) to the solution.

  • Add DBU (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl thieno[2,3-b]quinoline-2-carboxylate.

Synthesis of Pyrano[2,3-b]quinolin-2-ones

Pyrano[2,3-b]quinolin-2-ones are another important class of fused quinolines. They can be synthesized through the reaction of 2-chloroquinoline-3-carbaldehydes with active methylene compounds such as malononitrile or ethyl cyanoacetate, often in a multicomponent reaction setting.

Mechanism Insight: The reaction typically proceeds via a Knoevenagel condensation of the active methylene compound with the aldehyde group of the quinoline. This is followed by a Michael addition and subsequent intramolecular cyclization and elimination to form the pyran ring. The specific pathway can be influenced by the choice of reactants and catalysts.[5]

Protocol 5: Multicomponent Synthesis of Pyrano[2,3-b]quinolin-2-ones

This protocol describes a general procedure for a three-component synthesis.[6]

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Malononitrile

  • A 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate)

  • Catalyst (e.g., piperidine or L-proline)

  • Ethanol

Procedure:

  • In a flask, dissolve the 2-chloroquinoline-3-carbaldehyde (1 equivalent), malononitrile (1 equivalent), and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine or L-proline to the mixture.

  • The reaction can be performed at room temperature, with heating, or under microwave irradiation to expedite the process.[6]

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the desired pyrano[2,3-b]quinolin-2-one derivative.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various fused heterocyclic systems from 2-chloroquinoline-3-carbaldehydes under different conditions.

Fused SystemReactantsCatalyst/ConditionsYield (%)Reference
2-Chloro-6-methylquinoline-3-carbaldehydep-Methylacetanilide, DMF, POCl₃RefluxGood[2]
6-Methyl-1H-pyrazolo[3,4-b]quinoline2-Chloro-6-methylquinoline-3-carbaldehyde, Hydrazine HydrateEthanol, RefluxGood[3]
Pyrrolo[3,4-b]quinolin-3-one2-Chloroquinoline-3-carbaldehyde, Formamide, Formic AcidEthanol, RefluxNot specified[4]
Thieno[2,3-b]quinoline2-Chloroquinoline-3-carbaldehyde, Thioglycolic AcidCuO NPs, THF, RefluxGood[7]
Pyrano[2,3-b]quinoline2-Chloroquinoline-3-carbaldehyde, Malononitrile, 1,3-DicarbonylMicrowaveHigh[6]

Conclusion and Future Outlook

2-Chloroquinoline-3-carbaldehydes have proven to be invaluable precursors for the synthesis of a diverse array of fused heterocyclic systems. The reactivity of both the chloro and aldehyde functionalities provides a versatile platform for constructing novel molecular architectures with significant potential in drug discovery. The protocols detailed in this guide offer a solid foundation for researchers to explore and expand upon the chemistry of these fascinating compounds. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, including the use of novel catalysts and flow chemistry techniques, to further broaden the accessible chemical space of fused quinoline derivatives for biological screening and materials science applications.

References

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Available at: [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. Available at: [Link]

  • Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]

  • New synthetic pathway to diverse 2-substituted quinolines based on a multicomponent reaction: solution-phase and solid-phase applications. PubMed. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]

  • Synthesis of Some New Pyrano[2,3-b]quinolines from 2-chloro-3- formylquinolones and Meldrum's Acid. ResearchGate. Available at: [Link]

  • SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-.... ResearchGate. Available at: [Link]

  • (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Derivatives of 1H-pyrazolo[3,4-b]-quinolines. Degloor College. Available at: [Link]

  • 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. SpringerLink. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-Chloro-6-ethylquinoline-3-carbaldehyde

Introduction: The Significance of Quinoline-Based Schiff Bases Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline-Based Schiff Bases

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically active compounds.[1][2] When functionalized with a Schiff base (or imine) linkage, these molecules gain an additional layer of versatility. Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone and are pivotal in the design of novel therapeutic agents, catalysts, and advanced materials.[3][4] The imine (C=N) bond is not merely a linker but an active participant in the molecule's biological and chemical activity, often acting as a chelation site for metal ions.[3]

The incorporation of a halogen atom, such as chlorine at the 2-position of the quinoline ring, provides a reactive handle for further synthetic transformations, while substituents on the carbocyclic ring, like the 6-ethyl group, allow for modulation of lipophilicity and steric properties. This guide provides a comprehensive protocol for the synthesis of the precursor aldehyde, 2-Chloro-6-ethylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, and its subsequent conversion to a representative Schiff base.

Part 1: Synthesis of the Precursor Aldehyde

The synthesis of 2-chloro-3-formylquinolines is most efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of N-arylacetamides.[5] This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Reaction Causality and Workflow

The Vilsmeier-Haack reaction for this synthesis can be understood as a two-stage process:

  • Formation of the Vilsmeier Reagent: DMF, a mild formylating agent, is activated by POCl₃ to form the highly electrophilic Vilsmeier reagent (chloroiminium ion).

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the starting material, N-(4-ethylphenyl)acetamide, attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent chlorination to yield the final 2-chloro-6-ethylquinoline-3-carbaldehyde. The presence of the electron-donating ethyl group on the N-arylacetamide facilitates the reaction.

The overall workflow for the synthesis of the precursor aldehyde is depicted below.

G cluster_0 Precursor Synthesis: Vilsmeier-Haack Reaction N_ethylphenylacetamide N-(4-ethylphenyl)acetamide Reaction_Vessel Reaction at 0-5°C, then 80-90°C N_ethylphenylacetamide->Reaction_Vessel Substrate DMF_POCl3 DMF + POCl₃ (Vilsmeier Reagent Formation) Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Forms Vilsmeier_Reagent->Reaction_Vessel Reagent Quench Quenching with Ice Water Reaction_Vessel->Quench Reaction Mixture Product_Aldehyde 2-Chloro-6-ethylquinoline-3-carbaldehyde Quench->Product_Aldehyde Precipitation & Isolation

Caption: Workflow for the Vilsmeier-Haack synthesis of the aldehyde precursor.

Experimental Protocol: Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde

This protocol is adapted from established procedures for similar N-arylacetamides.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
N-(4-ethylphenyl)acetamide163.22101.63 g
N,N-Dimethylformamide (DMF)73.09302.3 mL
Phosphorus oxychloride (POCl₃)153.33706.5 mL
Crushed Ice--As needed
Ethyl Acetate/Petroleum Ether--For purification

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (2.3 mL, 30 mmol) and cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition. Stir the mixture for an additional 20 minutes in the ice bath after the addition is complete.

  • Substrate Addition: To this freshly prepared Vilsmeier reagent, add N-(4-ethylphenyl)acetamide (1.63 g, 10 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to come to room temperature. Then, heat the mixture at 80-90 °C for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Isolation and Purification: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a mixture of ethyl acetate and petroleum ether to yield 2-chloro-6-ethylquinoline-3-carbaldehyde as a solid.

Part 2: Schiff Base Formation

The formation of a Schiff base is a condensation reaction between the aldehyde precursor and a primary amine, resulting in an imine.[3] This reaction is typically reversible and acid-catalyzed.

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal is then protonated (often by a catalytic amount of acid), making the hydroxyl group a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base).

G cluster_1 Schiff Base Formation Workflow Aldehyde 2-Chloro-6-ethylquinoline-3-carbaldehyde Reflux Reflux for 4-6 hours Aldehyde->Reflux Amine Primary Amine (e.g., Aniline) Amine->Reflux Solvent_Catalyst Ethanol (Solvent) Acetic Acid (Catalyst) Solvent_Catalyst->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Reaction Completion Product_SchiffBase Schiff Base Product Cooling->Product_SchiffBase Precipitation & Isolation

Caption: General workflow for the synthesis of a Schiff base.

Experimental Protocol: Synthesis of N-((2-chloro-6-ethylquinolin-3-yl)methylene)aniline

This protocol is a generalized procedure based on the successful synthesis of similar quinoline-based Schiff bases.[3][6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-6-ethylquinoline-3-carbaldehyde219.6751.10 g
Aniline (or other primary amine)93.1350.47 g (0.46 mL)
Absolute Ethanol--30 mL
Glacial Acetic Acid--2-3 drops

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-6-ethylquinoline-3-carbaldehyde (1.10 g, 5 mmol) in absolute ethanol (30 mL).

  • Addition of Amine and Catalyst: To this solution, add the primary amine (e.g., aniline, 0.47 g, 5 mmol) and a few drops (2-3) of glacial acetic acid as a catalyst.

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 3: Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. Standard analytical techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

Based on data from analogous compounds, the following are the expected key signals for a Schiff base derived from 2-chloro-6-ethylquinoline-3-carbaldehyde:

TechniqueKey SignalExpected Chemical Shift / WavenumberRationale
IR (KBr) C=N (imine stretch)~1600-1630 cm⁻¹Appearance of this strong band and disappearance of the C=O stretch from the aldehyde (~1680-1700 cm⁻¹).
N-H (from primary amine)Disappearance of stretch around 3300-3500 cm⁻¹Confirms the condensation of the primary amine.
¹H NMR -CH=N- (azomethine proton)δ 8.5 - 9.4 ppm (singlet)A characteristic downfield singlet confirming the formation of the imine bond.[3]
Quinoline & Aromatic Protonsδ 7.0 - 9.0 ppm (multiplets)Complex signals corresponding to the aromatic protons on the quinoline and amine moieties.
-CH₂-CH₃ (ethyl protons)Quartet (~δ 2.8 ppm) and Triplet (~δ 1.3 ppm)Signals corresponding to the ethyl group at the 6-position of the quinoline ring.
¹³C NMR -C H=N- (azomethine carbon)δ 158 - 164 ppmA characteristic downfield signal for the imine carbon.[7]
Aromatic & Quinoline Carbonsδ 110 - 150 ppmMultiple signals in the aromatic region.

Trustworthiness and Self-Validation

The protocols provided are grounded in well-established synthetic methodologies for quinoline and Schiff base chemistry.[5] The success of the synthesis can be validated at each stage:

  • Precursor Synthesis: The formation of the aldehyde can be confirmed by the appearance of a characteristic aldehyde proton signal around δ 10.0 ppm in the ¹H NMR spectrum and a C=O stretch in the IR spectrum.

  • Schiff Base Formation: The successful formation of the Schiff base is unequivocally confirmed by the appearance of the azomethine (-CH=N-) proton signal in the ¹H NMR spectrum and the C=N stretching band in the IR spectrum, coupled with the disappearance of the aldehyde proton signal and the amine N-H stretches.

By following these analytical checks, researchers can be confident in the identity and purity of their synthesized compounds.

References

  • Mahmoodi, N. O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.

  • Al-Adilee, K. J., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412.

  • Patel, D., et al. (2021). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 5(4), 334-346.

  • Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.

  • Bawa, S., & Kumar, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank, 2009(4), M618.

  • Sonawane, H. R., & Patil, S. K. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 259, 115549.

  • Mallandur, B. K., et al. (2017). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. Figshare.

  • Ali, M. M., et al. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation. Indian Journal of Chemistry - Section B, 44B(9), 1884-1890.

  • Khan, F. N., et al. (2009). N-(2-Chloroquinolin-3-ylmethylene)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

Sources

Application

The Versatile Scaffold: Applications of 2-Chloroquinoline-3-carbaldehydes in Medicinal Chemistry

Introduction: A Gateway to Bioactive Heterocycles In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Bioactive Heterocycles

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] Among the diverse array of quinoline derivatives, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile building blocks for the synthesis of novel heterocyclic compounds.[3][4] Their utility stems from the presence of two reactive centers: a nucleophilically susceptible chloro group at the 2-position and an electrophilic carbaldehyde function at the 3-position. This dual reactivity allows for a diverse range of chemical transformations, paving the way for the construction of complex molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the applications of 2-chloroquinoline-3-carbaldehydes in medicinal chemistry, offering detailed protocols for the synthesis of key bioactive derivatives and insights into their mechanisms of action.

The strategic importance of 2-chloroquinoline-3-carbaldehydes lies in their ability to serve as precursors to a multitude of fused heterocyclic systems. These include, but are not limited to, pyrazolo[3,4-b]quinolines, pyrrolo[3,4-b]quinolinones, and tetrazolo[1,5-a]quinolines, many of which have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document will delve into the synthetic pathways to these valuable compounds, providing researchers and drug development professionals with the necessary tools to harness the full potential of the 2-chloroquinoline-3-carbaldehyde scaffold.

Core Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to formylate an activated aromatic substrate, in this case, an acetanilide.[5][6] The reaction proceeds through an electrophilic aromatic substitution followed by cyclization and chlorination to yield the desired product.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of the parent 2-chloroquinoline-3-carbaldehyde from acetanilide.

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Cold water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a dropping funnel and condenser

  • Ice bath

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. This exothermic reaction forms the Vilsmeier reagent.

  • Once the addition is complete, add acetanilide portion-wise to the reaction mixture.

  • After the addition of acetanilide, remove the ice bath and heat the reaction mixture at 60-70 °C for the appropriate time (typically several hours, can be monitored by TLC).[7]

  • Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • A solid precipitate of 2-chloroquinoline-3-carbaldehyde will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • The crude product can be purified by recrystallization from ethanol to afford pale yellow crystals of 2-chloroquinoline-3-carbaldehyde.[5]

Causality of Experimental Choices:

  • Cooling during Vilsmeier reagent formation: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the decomposition of the reagent.

  • Portion-wise addition of acetanilide: This helps to control the reaction temperature and prevent a sudden exotherm.

  • Pouring onto ice: This step serves to hydrolyze the intermediate iminium salt and precipitate the solid product. The large volume of ice and water also helps to dissipate the heat generated during quenching.

  • Washing with cold water: This removes water-soluble byproducts and unreacted starting materials.

  • Recrystallization: This is a standard purification technique to obtain a product with high purity, which is essential for subsequent synthetic steps.

Application in Anticancer Drug Discovery: Synthesis of Pyrazolo[3,4-b]quinolines

One of the most significant applications of 2-chloroquinoline-3-carbaldehydes in medicinal chemistry is in the synthesis of pyrazolo[3,4-b]quinolines. This class of compounds has garnered considerable attention due to their potent anticancer activities, with some derivatives exhibiting inhibitory effects on crucial cellular targets like topoisomerase II.[4][8] The synthesis typically involves a condensation reaction between a 2-chloroquinoline-3-carbaldehyde and a hydrazine derivative, followed by an intramolecular cyclization.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolines

This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes and hydrazine hydrate.

Materials:

  • Substituted 2-chloroquinoline-3-carbaldehyde

  • Hydrazine hydrate (80%)

  • Absolute ethanol

  • Triethylamine

  • Water

Equipment:

  • Round-bottom flask with a condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted 2-chloroquinoline-3-carbaldehyde (1 equivalent) in absolute ethanol, add hydrazine hydrate (excess, e.g., 5 equivalents) and a few drops of triethylamine.[9]

  • Reflux the reaction mixture on a water bath for an appropriate time (typically 10-15 hours), monitoring the progress by TLC.[9]

  • After the reaction is complete, distill off the excess hydrazine hydrate and ethanol under reduced pressure using a rotary evaporator.[9]

  • Pour the concentrated reaction mixture into cold water.

  • A solid precipitate of the corresponding 1H-pyrazolo[3,4-b]quinoline will form.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality of Experimental Choices:

  • Use of excess hydrazine hydrate: This ensures the complete consumption of the starting carbaldehyde and drives the reaction towards product formation.

  • Triethylamine as a base: Triethylamine acts as a catalyst by neutralizing any HCl formed during the reaction, thus facilitating the cyclization step.

  • Refluxing in ethanol: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions. Ethanol is a suitable solvent that dissolves the reactants and allows for a homogeneous reaction mixture.

  • Distillation under reduced pressure: This is an efficient method to remove the volatile solvent and excess reagent without decomposing the product.

  • Precipitation in water: Pyrazolo[3,4-b]quinolines are generally insoluble in water, allowing for their easy isolation by precipitation.

Anticancer Activity of Pyrazolo[3,4-b]quinoline Derivatives

Numerous studies have demonstrated the potent antiproliferative activity of pyrazolo[3,4-b]quinoline derivatives against a range of human cancer cell lines.[2][4] The mechanism of action for some of these compounds involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[4]

Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundCancer Cell LineGI₅₀ (µM)Reference
8c Leukemia (K562)0.54 - 2.08[4]
8c Non-Small Cell Lung Cancer0.54 - 2.08[4]
8c Colon Cancer0.54 - 2.08[4]
8c CNS Cancer0.54 - 2.08[4]
8c Melanoma0.54 - 2.08[4]
8c Ovarian Cancer0.54 - 2.08[4]
8c Renal Cancer0.54 - 2.08[4]
8c Prostate Cancer0.54 - 2.08[4]
8c Breast Cancer0.54 - 2.08[4]

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%.

Mechanism of Action: Topoisomerase IIα Inhibition

Topoisomerase IIα (TOP IIα) is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Anticancer drugs that target TOP IIα, such as etoposide, act as "poisons" by stabilizing the covalent complex between the enzyme and the cleaved DNA. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[4] Certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the DNA relaxation activity of TOP IIα in a dose-dependent manner, suggesting a similar mechanism of action.[4]

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle cluster_1 Cancer Cell with Pyrazolo[3,4-b]quinoline DNA_Replication DNA Replication/ Transcription Topoisomerase_II Topoisomerase IIα DNA_Replication->Topoisomerase_II resolves topological stress DNA_Relaxation DNA Relaxation Topoisomerase_II->DNA_Relaxation facilitates Stabilized_Complex Stabilized TOP IIα-DNA Cleavage Complex Topoisomerase_II->Stabilized_Complex Pyrazoloquinoline Pyrazolo[3,4-b]quinoline Derivative Pyrazoloquinoline->Topoisomerase_II inhibits DSB DNA Double-Strand Breaks Stabilized_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of anticancer action via Topoisomerase IIα inhibition.

Application in Antimicrobial Drug Discovery

Derivatives of 2-chloroquinoline-3-carbaldehyde have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][10] The versatile scaffold allows for the introduction of various pharmacophores that can enhance antimicrobial potency and broaden the spectrum of activity.

Antimicrobial Activity of 2-Chloroquinoline-3-carbaldehyde Derivatives

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected 2-Chloroquinoline-3-carbaldehyde Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
130e Escherichia coli12.5[3]
130f Escherichia coli50[3]
130n Escherichia coli50[3]
130o Escherichia coli50[3]
Schiff Bases Escherichia coli25 - 50[10]
Schiff Bases Staphylococcus aureus256 - 2048[10]
Schiff Bases Salmonella typhi256 - 2048[10]
Schiff Bases Candida albicans25 - 50[10]

Note: MIC is the Minimum Inhibitory Concentration.

Synthetic_Workflow cluster_derivatives Bioactive Derivatives Acetanilide Acetanilide Parent_Compound 2-Chloroquinoline-3-carbaldehyde Acetanilide->Parent_Compound Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->Parent_Compound Pyrazoloquinoline Pyrazolo[3,4-b]quinolines Parent_Compound->Pyrazoloquinoline + Hydrazine Schiff_Bases Schiff Bases Parent_Compound->Schiff_Bases + Amines Other_Heterocycles Other Fused Heterocycles Parent_Compound->Other_Heterocycles Various Reagents

Caption: Synthetic utility of 2-chloroquinoline-3-carbaldehyde.

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a key focus of pharmaceutical research. Quinoline derivatives have been investigated for their anti-inflammatory properties, and compounds derived from 2-chloroquinoline-3-carbaldehyde have shown promise in this area.[11][12]

Synthesis and Evaluation of Anti-inflammatory Quinoline Derivatives

The anti-inflammatory activity of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema model in rats.[12] This model allows for the evaluation of a compound's ability to reduce acute inflammation. For instance, hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinoline have been synthesized and evaluated for their anti-inflammatory activity, showing significant inhibition of paw edema.

Conclusion and Future Perspectives

2-Chloroquinoline-3-carbaldehydes are undeniably powerful and versatile synthons in the field of medicinal chemistry. Their dual reactivity provides a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The protocols and data presented in this guide highlight the tangible applications of this scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area will likely focus on the further diversification of the heterocyclic systems derived from 2-chloroquinoline-3-carbaldehydes. The exploration of multicomponent reactions involving this scaffold could lead to the rapid generation of complex and novel molecular libraries for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued investigation of 2-chloroquinoline-3-carbaldehydes and their derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • Gulewicz, K., & Staszewska-Krajewska, O. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Hamama, W. S., Ibrahim, M. E., Zoorob, H. H., & El-Gohary, N. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Al-Ostath, A., El-Gendy, M. A., & El-Damasy, A. K. (2023). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]

  • Ibrahim, T. S., Hawwas, M. M., Taher, E. S., Alhakamy, N. A., Alfaleh, M. A., Elagawany, M., ... & Abdel-Samii, Z. K. (2020). Design and synthesis of novel pyrazolo [3, 4-d] pyrimidin-4-one bearing quinoline scaffold as potent dual PDE5 inhibitors and apoptotic inducers for cancer therapy. Bioorganic Chemistry, 105, 104352. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-291. [Link]

  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Hayes, P., & Meth-Cohn, O. (1982). A simple, efficient and general synthesis of 1H-pyrazolo[3,4-b]quinolines. Tetrahedron Letters, 23(15), 1613-1616. [Link]

  • Mallandur, B. K., Rangaiah, G., & Harohally, N. V. (2018). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H-benzoimidazole-5-carboxylic acid hydrazide. ResearchGate. [Link]

  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Waly, M. A., El-Hawary, I. I., Hamama, W. S., & Zoorob, H. H. (2013). Synthesis and Antitumor Evaluation of Some New Fused and Binary Pyridines. Journal of Heterocyclic Chemistry, 50(S1), E12-E17. [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory activity of some new quinoline derivatives. Acta Pharmaceutica, 58(2), 177-186. [Link]

  • Suresha, G. P., Kapavarapu, R. K., & Sujatha, K. (2014). Synthesis and Characterization of Pyrazolo [3, 4-B] Quinoline–a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15965-15973. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. B. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(v), 1-54. [Link]

  • Kumar, A., Sharma, S., & Bajaj, K. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry, 12(4), 369-377. [Link]

  • Kumar, A., & Sharma, G. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(11), 302-304. [Link]

  • Fritz, H. (1959). Über die Einwirkung von Vilsmeier-Reagentien auf Indolenine. Justus Liebigs Annalen der Chemie, 625(1), 111-122. [Link]

  • Kumar, D., & Sundaree, S. (2012). SAR and IC 50 values of pyrazolo [4, 3-h] quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • El-Sayed, W. M., Al-Turkistani, A. M., El-Naggar, A. M., & El-Ashry, E. S. H. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo [3, 4-d] pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 25(18), 4166. [Link]

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Method

Designing Novel Antimicrobial Agents from 2-Chloro-6-ethylquinoline-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline scaffolds have historically been a fertile ground for the discovery of potent antimicrobial drugs. This document provides a comprehensive guide for the design, synthesis, and evaluation of new antimicrobial agents derived from the versatile starting material, 2-Chloro-6-ethylquinoline-3-carbaldehyde . This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, empowering researchers to innovate in this critical area of drug discovery.

Introduction: The Promise of the 2-Chloro-6-ethylquinoline-3-carbaldehyde Scaffold

2-Chloro-6-ethylquinoline-3-carbaldehyde is an attractive starting material for the synthesis of novel antimicrobial agents due to its inherent structural features. The quinoline core is a well-established pharmacophore in numerous antimicrobial drugs.[1] The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides two distinct handles for chemical modification, allowing for the generation of a diverse library of derivatives.[2] The ethyl group at the 6-position can influence the lipophilicity and steric bulk of the final compounds, potentially enhancing their pharmacokinetic properties and target engagement.[3]

This guide will explore three primary synthetic pathways to generate novel derivatives from this scaffold: the synthesis of Schiff bases, chalcones, and pyrazolines. Each of these classes of compounds has been shown to possess significant antimicrobial potential.[4][5][6]

Synthetic Strategies and Protocols

The synthetic versatility of 2-Chloro-6-ethylquinoline-3-carbaldehyde allows for the creation of a wide array of derivatives. The following protocols are provided as robust starting points for the synthesis of Schiff bases, chalcones, and pyrazolines.

Synthesis of Schiff Base Derivatives

The condensation of the formyl group of 2-chloro-6-ethylquinoline-3-carbaldehyde with various primary amines is a straightforward method to generate a library of Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid.[7]

Rationale: Schiff bases derived from quinoline moieties have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[4] The introduction of different aromatic and aliphatic amines allows for the systematic exploration of the chemical space around the quinoline core, enabling the study of structure-activity relationships.

Experimental Protocol: Synthesis of a Representative Schiff Base (SB-1)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-6-ethylquinoline-3-carbaldehyde (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric amount (1 mmol) of a selected primary amine (e.g., 4-fluoroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry it under a vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure Schiff base.

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 2-Chloro-6-ethylquinoline-3-carbaldehyde reflux Reflux (4-6h) start->reflux amine Primary Amine (R-NH2) amine->reflux solvent Ethanol + Acetic Acid (cat.) solvent->reflux workup Cooling, Filtration & Washing reflux->workup product Schiff Base Derivative workup->product

Caption: Synthetic workflow for Schiff base derivatives.

Synthesis of Chalcone Derivatives

Chalcones, or α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of 2-chloro-6-ethylquinoline-3-carbaldehyde with various acetophenones in the presence of a base.[8]

Rationale: Chalcones are known for their wide range of pharmacological activities, including potent antimicrobial effects.[5] The enone moiety is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, leading to cellular disruption.

Experimental Protocol: Synthesis of a Representative Chalcone (CH-1)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-6-ethylquinoline-3-carbaldehyde (1 mmol) and a substituted acetophenone (e.g., 4-chloroacetophenone) (1 mmol) in 30 mL of ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (10-20%) dropwise with constant stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: Characterize the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 2-Chloro-6-ethylquinoline-3-carbaldehyde reaction Stir at RT (12-24h) start->reaction acetophenone Substituted Acetophenone acetophenone->reaction base Ethanol + aq. KOH base->reaction workup Precipitation & Filtration reaction->workup product Chalcone Derivative workup->product

Caption: Synthetic workflow for chalcone derivatives.

Synthesis of Pyrazoline Derivatives

Pyrazolines can be synthesized by the cyclization of chalcones with hydrazine hydrate or its derivatives in the presence of a suitable solvent and catalyst.[9]

Rationale: Pyrazolines are five-membered heterocyclic compounds that have been reported to exhibit a wide range of biological activities, including antimicrobial properties.[5] The introduction of a pyrazoline ring to the quinoline scaffold can lead to novel compounds with enhanced biological profiles.

Experimental Protocol: Synthesis of a Representative Pyrazoline (PZ-1)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone derivative (CH-1) (1 mmol) in 20 mL of glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 mmol) to the solution.

  • Reflux: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure pyrazoline.

  • Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Chalcone Derivative reflux Reflux (6-8h) start->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Glacial Acetic Acid solvent->reflux workup Precipitation & Filtration reflux->workup product Pyrazoline Derivative workup->product

Caption: Synthetic workflow for pyrazoline derivatives.

Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC)

The primary method for evaluating the in vitro antimicrobial activity of the newly synthesized compounds is the determination of their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative measure of the potency of a compound and is essential for comparing the activity of different derivatives and for guiding further drug development.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Table 1: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)CiprofloxacinFluconazole
SB-1163264>1280.5NA
CH-181632640.5NA
PZ-14816320.5NA
Control----0.52

NA: Not Applicable

Mechanism of Action Studies

Understanding the mechanism of action of novel antimicrobial agents is crucial for their development. For quinoline-based compounds, a primary suspected mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10][11]

Rationale: These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial drugs. Assays to determine the inhibitory activity of the synthesized compounds against these enzymes can provide valuable mechanistic insights.

Proposed Experimental Approach: DNA Gyrase Supercoiling Assay

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Procedure:

    • Incubate purified DNA gyrase with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

    • Run the reaction products on an agarose gel.

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

  • Data Analysis: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

G cluster_0 Bacterial Cell drug Novel Quinoline Derivative enzyme DNA Gyrase / Topoisomerase IV drug->enzyme Inhibition replication DNA Replication & Repair enzyme->replication Catalyzes dna Bacterial DNA dna->replication death Bacterial Cell Death replication->death Blockage leads to

Caption: Hypothetical mechanism of action pathway.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the lead compounds and evaluation of their antimicrobial activity can provide valuable insights into the structure-activity relationship (SAR).[12]

Rationale: SAR studies help in identifying the key structural features responsible for antimicrobial activity and guide the design of more potent and selective analogs.

Key Areas for Modification and Hypothetical SAR:

  • Substituents on the Schiff Base Amine: Electron-withdrawing groups on the aromatic ring of the amine may enhance activity against certain bacterial strains.

  • Substituents on the Chalcone Acetophenone Ring: The position and nature of substituents on the acetophenone ring can significantly impact the antimicrobial potency.

  • Modifications at the 2-position of the Quinoline Ring: Replacing the chloro group with other functionalities (e.g., amines, thiols) can modulate the activity and selectivity of the compounds.

Table 2: Hypothetical Structure-Activity Relationship Summary

ModificationPositionEffect on ActivityRationale
Introduction of a 4-fluoro groupAmine in Schiff BaseIncreased activity against Gram-positive bacteriaEnhances binding to the target enzyme through favorable interactions.
Introduction of a 4-nitro groupAcetophenone in ChalconeIncreased broad-spectrum activityThe electron-withdrawing nature of the nitro group may enhance the reactivity of the enone system.
Replacement of the 2-chloro groupQuinoline RingVariableCan be explored to improve solubility, reduce toxicity, and fine-tune the electronic properties of the molecule.

Conclusion

2-Chloro-6-ethylquinoline-3-carbaldehyde serves as a highly versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic pathways and screening protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. By systematically synthesizing and evaluating new derivatives, and by investigating their mechanisms of action and structure-activity relationships, the scientific community can continue to innovate in the critical fight against antimicrobial resistance.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 87. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(8), 2345-2350. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Omega, 8(29), 25881–25916. [Link]

  • Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. (2022). Journal of Research in Pharmacy, 26(5), 1453-1460. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 548. [Link]

  • Mechanism of action of and resistance to quinolones. (2009). Journal of Antimicrobial Chemotherapy, 63(Suppl. 1), i3-i14. [Link]

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2017). Journal of the Serbian Chemical Society, 82(9), 965-976. [Link]

  • CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. (2022). YMER, 21(9). [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). Biochemistry, 53(10), 1565–1574. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry, 36(8), 2345-2350. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(11), 2843. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases, 33(Supplement_3), S180-S190. [Link]

  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024). Records of Natural Products, 18(1), 1-10. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules, 25(19), 4539. [Link]

  • Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. (2023). International Journal of Pharmaceutical Sciences and Drug Research, 15(2), 205-212. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(1), 100-110. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6858. [Link]

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  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 154-157. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). Arkivoc, 2012(1), 414-444. [Link]

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  • Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes. (2020). Algerian Journal of Engineering and Technology, 2(1), 1-6. [Link]

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Application

The Strategic Role of 2-Chloro-6-ethylquinoline-3-carbaldehyde in Advancing Multicomponent Reaction-Based Drug Discovery

Introduction: A Versatile Scaffold for Complex Heterocycle Synthesis In the landscape of modern medicinal chemistry and drug development, the quest for efficient and robust synthetic methodologies to construct complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Heterocycle Synthesis

In the landscape of modern medicinal chemistry and drug development, the quest for efficient and robust synthetic methodologies to construct complex molecular architectures is paramount. Multicomponent reactions (MCRs), which involve the one-pot synthesis of a product from three or more starting materials, have emerged as a powerful strategy, offering high atom economy, convergence, and operational simplicity.[1] Within this paradigm, 2-chloroquinoline-3-carbaldehydes, and specifically 2-Chloro-6-ethylquinoline-3-carbaldehyde, have garnered significant attention as highly versatile building blocks.[2][3] The quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][4] The presence of the reactive aldehyde and the labile chloro-substituent at the 2- and 3-positions, respectively, provides a unique electronic and steric environment, enabling a diverse range of chemical transformations and the rapid generation of molecular diversity.[5] This guide provides an in-depth exploration of the role of 2-Chloro-6-ethylquinoline-3-carbaldehyde in MCRs, offering mechanistic insights, practical application notes, and detailed experimental protocols for researchers and scientists in the field of drug discovery.

Mechanistic Insights: The Dual Reactivity of 2-Chloro-6-ethylquinoline-3-carbaldehyde

The synthetic utility of 2-Chloro-6-ethylquinoline-3-carbaldehyde in MCRs stems from the orthogonal reactivity of its two key functional groups: the formyl group and the 2-chloro substituent. The formyl group readily participates in condensation reactions with nucleophiles, such as amines and active methylene compounds, to form imines or Knoevenagel adducts, which are key intermediates in many MCRs. Simultaneously, the 2-chloro group can be displaced by various nucleophiles, often in a subsequent intramolecular or intermolecular step, leading to the formation of fused heterocyclic systems.[2]

Illustrative Mechanistic Pathway: Synthesis of Pyrazolo[3,4-b]quinolines

A prominent example of the utility of 2-Chloro-6-ethylquinoline-3-carbaldehyde is in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities.[6][7][8] The reaction typically proceeds through a condensation-cyclization sequence.

G A 2-Chloro-6-ethylquinoline-3-carbaldehyde C Condensation A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Hydrazone Intermediate C->D Formation of C=N bond E Intramolecular Nucleophilic Attack (N on C2-Cl) D->E F Cyclization & HCl Elimination E->F Ring Closure G Pyrazolo[3,4-b]quinoline F->G

Caption: General workflow for the synthesis of pyrazolo[3,4-b]quinolines.

In this reaction, the initial step is the condensation of the aldehyde group of 2-Chloro-6-ethylquinoline-3-carbaldehyde with a hydrazine derivative to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the newly introduced nitrogen onto the carbon bearing the chlorine atom, leading to cyclization and subsequent elimination of HCl to afford the fused pyrazolo[3,4-b]quinoline ring system.[2]

Application Notes: Strategic Considerations for MCR Design

When employing 2-Chloro-6-ethylquinoline-3-carbaldehyde in MCRs, several factors should be considered to ensure successful outcomes:

  • Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. While polar aprotic solvents like DMF and DMSO are commonly used, greener alternatives such as ethanol are also effective for many transformations.[9] For certain reactions, like the Passerini reaction, a biphasic system such as DCM/H2O can be advantageous.[10]

  • Catalyst Selection: Many MCRs involving 2-chloroquinoline-3-carbaldehydes are catalyzed by either acids or bases. For instance, L-proline has been shown to be an effective organocatalyst for the synthesis of various fused quinoline derivatives.[11] In some cases, reactions can proceed efficiently without a catalyst, particularly under microwave irradiation.[7]

  • Reaction Conditions: Temperature and reaction time are critical parameters. While many reactions proceed at room temperature or with gentle heating, microwave-assisted synthesis can often accelerate reaction rates and improve yields.[7]

  • Substituent Effects: The electronic nature of the substituents on the other reactants can impact the reactivity of the system. Electron-donating or -withdrawing groups can influence the nucleophilicity of the reacting partners and the stability of intermediates.

Experimental Protocols

The following protocols are provided as representative examples of the application of 2-Chloro-6-ethylquinoline-3-carbaldehyde in multicomponent reactions.

Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-b]quinoline

This protocol is adapted from methodologies described for the synthesis of related structures.[2][6]

Materials:

  • 2-Chloro-6-ethylquinoline-3-carbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6-ethylquinoline-3-carbaldehyde (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.

Protocol 2: Passerini Three-Component Reaction for the Synthesis of α-Acyloxy Carboxamides

This protocol is based on the work of Martinez et al. and demonstrates the versatility of 2-Chloro-6-ethylquinoline-3-carbaldehyde in isocyanide-based MCRs.[10]

Materials:

  • 2-Chloro-6-ethylquinoline-3-carbaldehyde

  • A carboxylic acid (e.g., propynoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a sealed vial, combine 2-Chloro-6-ethylquinoline-3-carbaldehyde (1 mmol), the carboxylic acid (1 mmol), and the isocyanide (1 mmol).

  • Add a 1:1 mixture of DCM and water (5 mL).

  • Stir the biphasic mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired α-acyloxy carboxamide.

G A 2-Chloro-6-ethylquinoline-3-carbaldehyde D Passerini 3-Component Reaction (DCM/H2O, rt) A->D B Carboxylic Acid B->D C Isocyanide C->D E α-Acyloxy Carboxamide D->E

Caption: Workflow for the Passerini three-component reaction.

Data Summary

The following table summarizes typical reaction parameters for MCRs involving 2-Chloro-6-ethylquinoline-3-carbaldehyde, based on literature precedents.

Reaction TypeKey ReactantsCatalystSolventTemp.Time (h)Yield (%)
Pyrazolo[3,4-b]quinoline SynthesisHydrazine derivativeAcetic acidEthanolReflux4-6Good to Excellent
Passerini ReactionCarboxylic acid, IsocyanideNoneDCM/H₂Ort8-1240-65[10]
Ugi-type ReactionAmine, Isocyanide, Carboxylic acidNoneMethanolReflux12-2458-85[11]
Friedländer AnnulationActive methylene compound, AmineL-prolineEthanolReflux6-10Good to Excellent

Conclusion

2-Chloro-6-ethylquinoline-3-carbaldehyde stands out as a privileged building block in the realm of multicomponent reactions. Its inherent reactivity and the ability to participate in diverse chemical transformations make it an invaluable tool for the rapid and efficient synthesis of a wide range of complex, biologically relevant heterocyclic compounds. The protocols and insights provided herein are intended to serve as a practical guide for researchers engaged in the design and execution of novel synthetic strategies for drug discovery and development. The continued exploration of this versatile scaffold in MCRs promises to unlock new avenues for the creation of innovative therapeutic agents.

References

  • El-Sayed, M. A. A., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(71), 40989-41031. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(71), 40989-41031. [Link]

  • Amini, Z., Shiri, M., & Hooshmand, S. E. (2020). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

  • Yadav, D. K., & Singh, P. P. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(34), 6845-6866. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Patil, S. A., & Patil, R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]

  • El-Sayed, M. A. A., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(71), 40989-41031. [Link]

  • Martinez, A., Gámez-Montaño, R., & Gonzalez-Zamora, E. (2019). One Pot Synthesis of Alkyne-2-Chloroquinoline via a Passerini Reaction. Molbank, 2019(4), M1093. [Link]

  • Zakharyan, R. A., & Aksenov, A. V. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(19), 6524. [Link]

  • Vaishali, Kumar, A., & Singh, P. P. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ResearchGate. [Link]

  • Singh, P. P., & Kumar, A. (2023). Multi-component for the synthesis of quinoline derivatives 525. ResearchGate. [Link]

  • Kumar, A., Singh, P. P., & Jha, A. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 129, 106173. [Link]

  • Ahire, K. B., & Shingare, M. S. (2018). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation. ResearchGate. [Link]

  • Besson, T., & Thiery, V. (2015). Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. Molecules, 20(8), 14848-14864. [Link]

Sources

Method

Synthesis of pyrazolo[3,4-b]quinolines using 2-chloro-3-formylquinoline precursors.

A Strategic Guide for Researchers Utilizing 2-Chloro-3-formylquinoline Precursors Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold The fusion of pyrazole and quinoline rings to form the pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Researchers Utilizing 2-Chloro-3-formylquinoline Precursors

Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold

The fusion of pyrazole and quinoline rings to form the pyrazolo[3,4-b]quinoline scaffold has generated significant interest within the medicinal chemistry community. This heterocyclic system is a cornerstone for the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities, including potential as antimalarial, antibacterial, and anticancer agents.[1][2] Furthermore, many of these compounds display intriguing photophysical properties, such as intense fluorescence, making them valuable as fluorescent sensors and materials for organic light-emitting diodes (OLEDs).[1][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1H-pyrazolo[3,4-b]quinolines, with a specific focus on the versatile and efficient pathway utilizing 2-chloro-3-formylquinoline precursors.

Core Synthetic Strategy: The Power of 2-Chloro-3-formylquinoline

The reaction between 2-chloro-3-formylquinolines and various hydrazines stands as a robust and widely adopted method for constructing the pyrazolo[3,4-b]quinoline core. This approach is favored due to the dual reactivity of the precursor: the formyl group provides a site for initial condensation with hydrazine, while the adjacent chloro group acts as a leaving group for the subsequent intramolecular cyclization.

The general reaction proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the second nitrogen of the hydrazine displaces the chlorine atom at the C2 position of the quinoline ring, leading to the formation of the fused pyrazole ring.

Visualizing the Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the formation of the 1H-pyrazolo[3,4-b]quinoline scaffold.

Reaction_Mechanism cluster_reactants Reactants 2_chloro_3_formylquinoline 2-Chloro-3-formylquinoline hydrazine Hydrazine (R'-NHNH2) hydrazone_intermediate Hydrazone Intermediate hydrazine->hydrazone_intermediate cyclized_intermediate Cyclized Intermediate hydrazone_intermediate->cyclized_intermediate Intramolecular Nucleophilic Attack pyrazoloquinoline 1H-Pyrazolo[3,4-b]quinoline cyclized_intermediate->pyrazoloquinoline Aromatization (-HCl)

Caption: Reaction mechanism for pyrazolo[3,4-b]quinoline synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a representative 1H-pyrazolo[3,4-b]quinoline derivative.

Part 1: Synthesis of the 2-Chloro-3-formylquinoline Precursor

The Vilsmeier-Haack reaction is a common and effective method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides.[4]

Materials:

  • Substituted acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice water

  • Sodium bicarbonate solution (10%)

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, slowly add phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (5.0 eq) with stirring.

  • After the addition is complete, add the substituted acetanilide (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a 10% sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude 2-chloro-3-formylquinoline.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

Part 2: Synthesis of 1H-Pyrazolo[3,4-b]quinoline

This protocol details the direct condensation and cyclization of the 2-chloro-3-formylquinoline with a hydrazine derivative.[3][5]

Materials:

  • Substituted 2-chloro-3-formylquinoline

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

  • Triethylamine (optional, as a base)

Protocol:

  • Dissolve the substituted 2-chloro-3-formylquinoline (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[5]

  • Add the hydrazine hydrate or substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt, add a base like triethylamine (1.2 eq) to liberate the free hydrazine.

  • Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis of 1H-pyrazolo[3,4-b]quinolines.

Experimental_Workflow precursor_synthesis Precursor Synthesis: 2-Chloro-3-formylquinoline reaction_setup Reaction Setup: Condensation with Hydrazine precursor_synthesis->reaction_setup reflux Reflux & Monitoring reaction_setup->reflux workup Work-up & Isolation reflux->workup purification Purification workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for pyrazolo[3,4-b]quinoline synthesis.

Factors Influencing Reaction Outcomes

The success of the synthesis can be influenced by several factors, including the nature of the substituents on both the quinoline and hydrazine precursors, as well as the reaction conditions.

FactorInfluence on ReactionRationale & Insights
Substituents on Quinoline Ring Electron-donating groups may slightly decrease the reactivity of the C2 position towards nucleophilic attack. Electron-withdrawing groups can enhance this reactivity.The rate-determining step is often the intramolecular SNAr. Electron-withdrawing groups stabilize the Meisenheimer-like intermediate, accelerating the reaction.
Substituents on Hydrazine Bulky substituents on the hydrazine (e.g., aryl groups) may require longer reaction times or higher temperatures due to steric hindrance.Steric hindrance can impede the initial condensation and the subsequent cyclization.
Solvent Polar protic solvents like ethanol and acetic acid are commonly used and generally afford good yields.[5]These solvents effectively solvate the reactants and intermediates. Acetic acid can also act as a catalyst for the condensation step.
Catalyst The reaction can proceed without a catalyst, but acidic or basic conditions can accelerate the reaction. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[3]Acid catalysts protonate the carbonyl group, making it more electrophilic. Base catalysts can deprotonate the hydrazine, increasing its nucleophilicity. Microwaves provide efficient and uniform heating.

Troubleshooting and Expert Insights

  • Low Yields: If yields are consistently low, consider increasing the reaction time or temperature. The use of microwave irradiation can be particularly effective in driving the reaction to completion.[3] The purity of the 2-chloro-3-formylquinoline precursor is also crucial; ensure it is thoroughly purified before use.

  • Side Reactions: In some cases, if the aldehyde group is highly reactive, the hydrazine may displace the chlorine atom at the C2 position before condensing with the aldehyde. To circumvent this, the aldehyde group can be protected as an acetal prior to the reaction with hydrazine.[3][5]

  • Purification Challenges: The final products are often crystalline solids and can be purified by recrystallization. If the product is difficult to crystallize, column chromatography on silica gel may be necessary.

Characterization of a Representative Product

For a synthesized 1H-pyrazolo[3,4-b]quinoline, a full spectroscopic characterization is essential for structure confirmation.

  • ¹H NMR: Expect to see aromatic protons in the characteristic regions for the quinoline and any aryl substituents. The NH proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Look for the N-H stretching vibration of the pyrazole ring (typically around 3100-3300 cm⁻¹).

Conclusion

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinoline precursors is a versatile and efficient method for accessing this important class of heterocyclic compounds. By understanding the reaction mechanism, optimizing reaction conditions, and employing the detailed protocols provided, researchers can effectively synthesize a diverse range of derivatives for further investigation in drug discovery and materials science.

References

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Abdel-Wahab, A. H., & Khidre, R. E. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(42), 25065-25097. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • ResearchGate. (2022). PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS. [Link]

  • Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1978). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Tsai, C. H., Tseng, C. W., Pan, S. I., Chen, Y. L., & Tzeng, C. C. (2017). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 22(1), 124. [Link]

  • ResearchGate. (2018). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). Molecules, 28(14), 5368. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6428. [Link]

  • Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 60(1), 1-10. [Link]

  • Wikipedia. 5-HT2C receptor agonist. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3298. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). Journal of Education and Science, 26(3), 75-88. [Link]

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Application

Application Notes & Protocols: Condensation Reactions of 2-Chloro-6-ethylquinoline-3-carbaldehyde with Active Methylene Compounds for the Synthesis of Novel Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the condensation react...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the condensation reactions of 2-chloro-6-ethylquinoline-3-carbaldehyde with various active methylene compounds. This document outlines the synthetic versatility of this key intermediate in constructing a diverse array of fused heterocyclic systems with significant pharmacological potential. Detailed mechanistic insights, step-by-step experimental protocols, and data on reaction conditions are presented to facilitate the efficient synthesis and exploration of novel quinoline-based derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its derivatives have been successfully developed as therapeutic agents for a range of diseases, including malaria, cancer, bacterial infections, and inflammatory conditions.[1][3][4] The synthetic functionalization of the quinoline core is, therefore, a subject of intense research in medicinal chemistry.

2-Chloro-3-formylquinolines, such as 2-chloro-6-ethylquinoline-3-carbaldehyde, are particularly valuable building blocks.[5][6] The presence of three reactive sites—the electrophilic aldehyde group, the reactive C-2 chloro substituent, and the quinoline ring itself—allows for a multitude of chemical transformations, leading to the construction of complex, fused heterocyclic systems.[5][6] This guide focuses on the condensation reactions of the aldehyde group with active methylene compounds, a powerful strategy for C-C bond formation and subsequent cyclization to generate novel molecular architectures.

Synthesis of the Starting Material: 2-Chloro-6-ethylquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF).[7][8]

The synthesis of 2-chloro-6-ethylquinoline-3-carbaldehyde commences with the acetylation of 4-ethylaniline to yield N-(4-ethylphenyl)acetamide. This intermediate is then subjected to the Vilsmeier-Haack conditions to afford the target compound in good yield.

Workflow for the Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction 4-Ethylaniline 4-Ethylaniline N-(4-ethylphenyl)acetamide N-(4-ethylphenyl)acetamide 4-Ethylaniline->N-(4-ethylphenyl)acetamide Acetic Anhydride Acetic Acid Acetic Anhydride Acetic Anhydride 2-Chloro-6-ethylquinoline-3-carbaldehyde 2-Chloro-6-ethylquinoline-3-carbaldehyde N-(4-ethylphenyl)acetamide->2-Chloro-6-ethylquinoline-3-carbaldehyde Vilsmeier Reagent Reflux Vilsmeier Reagent Vilsmeier Reagent (POCl3 + DMF)

Caption: Synthesis of the starting material.

Condensation Reactions with Active Methylene Compounds: Mechanistic Overview

The aldehyde group at the C-3 position of 2-chloro-6-ethylquinoline-3-carbaldehyde is highly susceptible to nucleophilic attack by carbanions generated from active methylene compounds. These reactions typically proceed via a Knoevenagel condensation mechanism, often followed by an intramolecular cyclization.[5][9][10]

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. Depending on the nature of the active methylene compound and the reaction conditions, this intermediate can undergo further intramolecular reactions.

Generalized Knoevenagel Condensation Mechanism:

G Active_Methylene Z-CH2-Z' (Active Methylene Compound) Carbanion [Z-CH-Z']- (Carbanion) Active_Methylene->Carbanion + Base - HB+ Base Base Quinoline_Aldehyde 2-Chloro-6-ethylquinoline -3-carbaldehyde Aldol_Intermediate Aldol Intermediate Quinoline_Aldehyde->Aldol_Intermediate + Carbanion Product α,β-Unsaturated Product Aldol_Intermediate->Product - H2O

Caption: Knoevenagel condensation mechanism.

Synthetic Protocols and Applications

The following sections detail the experimental protocols for the condensation of 2-chloro-6-ethylquinoline-3-carbaldehyde with representative active methylene compounds to synthesize various fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are a class of compounds known for their potential as topoisomerase inhibitors and other pharmacological activities.[11] They are readily synthesized by the condensation of 2-chloro-3-formylquinolines with hydrazines.[5][11][12] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic substitution of the C-2 chlorine by the hydrazone nitrogen, leading to cyclization.[11][12]

Protocol 1: Synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinoline

  • Reagents and Equipment:

    • 2-Chloro-6-ethylquinoline-3-carbaldehyde (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • Dissolve 2-chloro-6-ethylquinoline-3-carbaldehyde in ethanol in the round-bottom flask.

    • Add hydrazine hydrate to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

Active Methylene CompoundReagentCatalyst/SolventProductPotential Application
HydrazineHydrazine hydrateEthanolPyrazolo[3,4-b]quinolineAnticancer, Topoisomerase inhibitor[11]
PhenylhydrazinePhenylhydrazineEthanol/Acetic acid1-Phenyl-pyrazolo[3,4-b]quinolineAnticancer
Synthesis of Pyrano[2,3-b]quinolin-2-ones

Pyrano[2,3-b]quinolin-2-ones are another important class of fused quinolines. Their synthesis can be achieved through the reaction of 2-chloro-3-formylquinolines with compounds containing an active methylene group adjacent to a carbonyl, such as malonic acid derivatives or ethyl acetoacetate, in the presence of a base. Microwave irradiation has been shown to be an effective method for promoting this transformation.[5][13]

Protocol 2: Synthesis of 7-Ethyl-2H-pyrano[2,3-b]quinolin-2-one

  • Reagents and Equipment:

    • 2-Chloro-6-ethylquinoline-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol (as solvent)

    • Microwave reactor or round-bottom flask with reflux condenser

  • Procedure (Microwave):

    • In a microwave-safe vessel, combine 2-chloro-6-ethylquinoline-3-carbaldehyde, malononitrile, and a catalytic amount of piperidine in ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 15-30 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the vessel to room temperature.

    • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Procedure (Conventional Heating):

    • Combine the reagents in a round-bottom flask and reflux for 2-4 hours.

    • Work-up as described for the microwave procedure.

Active Methylene CompoundReagentCatalyst/SolventProductPotential Application
MalononitrileMalononitrilePiperidine/Ethanol2-Amino-3-cyano-pyranoquinolineAntimicrobial
Ethyl AcetoacetateEthyl AcetoacetateSodium Ethoxide/Ethanol3-Acetyl-pyranoquinolinoneAnti-inflammatory
Diethyl MalonateDiethyl MalonatePiperidine/Ethanol3-Carbethoxy-pyranoquinolinoneSynthetic Intermediate
Synthesis of Thieno[2,3-b]quinolines

Thieno[2,3-b]quinolines can be synthesized via a multicomponent reaction involving 2-chloro-3-formylquinoline, an active methylene compound, and elemental sulfur, often in the presence of a base. This is a variation of the Gewald reaction.

Protocol 3: Synthesis of 2-Amino-3-cyano-7-ethylthieno[2,3-b]quinoline

  • Reagents and Equipment:

    • 2-Chloro-6-ethylquinoline-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (catalytic amount)

    • Ethanol (as solvent)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a stirred solution of 2-chloro-6-ethylquinoline-3-carbaldehyde and malononitrile in ethanol, add elemental sulfur.

    • Add a catalytic amount of morpholine to the mixture.

    • Heat the reaction to reflux for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Conclusion

The condensation reactions of 2-chloro-6-ethylquinoline-3-carbaldehyde with active methylene compounds represent a robust and versatile strategy for the synthesis of a wide variety of fused heterocyclic systems. The protocols outlined in these application notes provide a solid foundation for the exploration of novel quinoline derivatives with potential applications in drug discovery and development. The straightforward nature of these reactions, coupled with the potential for generating molecular diversity, makes this an attractive area for further investigation.

References

  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6996-7036. [Link]

  • Patel, V. M., & Desai, K. R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Al-Ostath, A., & El-Faham, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19375. [Link]

  • Nowicka, J., & Wójcik, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Mogilaiah, K., & Vidya, K. (2005). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 117(3), 241-245. [Link]

  • Mali, J. R., & Mistry, B. D. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10420-10424. [Link]

  • Hussein, A. H. M., & El-Adasy, A. A. M. (2015). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate. [Link]

  • Nayak, S. K., & Mohanty, S. (2016). The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation. ResearchGate. [Link]

  • El-Gaby, M. S. A., & Atalla, A. A. (2009). Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines and Active Methylene Compounds. ResearchGate. [Link]

  • V, R. S., & G, S. (2023). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 183-191. [Link]

  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6996-7036. [Link]

  • Nowicka, J., & Wójcik, M. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Organic Chemistry Portal. [Link]

  • Kumar, A., & Maurya, R. A. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(2), 348-352. [Link]

  • Wikipedia. (2023, December 1). Knoevenagel condensation. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Singh, S., & Kumar, V. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-8. [Link]

  • Panchal, P., & Vaghela, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][5][14]naphthyridine Derivatives. Molecules, 14(8), 2937-2949. [Link]

  • Bakos, J., & Kollar, L. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 16, 283-291. [Link]

  • Li, Y., & Yang, G. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4983. [Link]

Sources

Method

Application Note & Protocol: A Streamlined Synthesis of Quinolinyl-Thiazolidinones

Executive Summary This document provides a comprehensive guide for the synthesis of biologically significant quinolinyl-thiazolidinone derivatives starting from 2-chloroquinoline-3-carbaldehyde. The quinoline nucleus is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the synthesis of biologically significant quinolinyl-thiazolidinone derivatives starting from 2-chloroquinoline-3-carbaldehyde. The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, while the thiazolidinone ring is a versatile scaffold known for a wide spectrum of biological activities.[1][2][3] The convergence of these two privileged structures into a single molecular entity presents a promising strategy for the discovery of novel drug candidates.[2] This guide details a robust and efficient one-pot, three-component synthesis, explains the underlying reaction mechanism, provides step-by-step protocols for both the precursor and final products, and outlines standard characterization techniques.

The Scientific Rationale: Why Quinolinyl-Thiazolidinones?

The strategic combination of quinoline and 4-thiazolidinone moieties is driven by the principle of molecular hybridization, a well-established approach in drug design.

  • The Quinoline Core: This heterocyclic scaffold is integral to a vast array of natural and synthetic compounds with demonstrated therapeutic value, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties.[1][2][4] Its planar structure also allows it to intercalate with DNA, a mechanism exploited in some anticancer agents.[1] The starting material, 2-chloroquinoline-3-carbaldehyde, is a highly versatile building block for constructing a diverse library of quinoline-based derivatives.[1][5][6]

  • The 4-Thiazolidinone Ring: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, renowned for its broad pharmacological profile, which includes antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities.[3][7][8] The thiazolidinone ring is typically synthesized via a multicomponent reaction involving an aldehyde, an amine, and a thiol-containing carboxylic acid.

By covalently linking these two pharmacophores, we aim to develop novel compounds with potentially synergistic or enhanced biological activities, offering new avenues for therapeutic intervention.

Synthetic Strategy & Mechanistic Insights

The preparation of 2-(2-chloroquinolin-3-yl)-3-aryl-thiazolidin-4-ones is efficiently achieved through a one-pot, three-component reaction. This approach is favored for its operational simplicity, high atom economy, and the ability to generate molecular diversity quickly. The reaction brings together 2-chloroquinoline-3-carbaldehyde, a substituted aniline, and thioglycolic acid (mercaptoacetic acid).[6]

The reaction proceeds through a well-established cascade mechanism:

  • Imine (Schiff Base) Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde group of the 2-chloroquinoline-3-carbaldehyde and the primary amino group of the substituted aniline. This step rapidly forms a reactive imine intermediate (a Schiff base) with the elimination of a water molecule.

  • Thiol Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the imine. This addition reaction forms a thioether intermediate.

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of another water molecule (dehydration) to form the stable, five-membered 4-thiazolidinone ring.

Catalysts, such as β-cyclodextrin-SO₃H, can be employed to enhance the reaction rate by increasing the electrophilicity of the aldehyde's carbonyl group, thereby facilitating the initial imine formation.

Reaction Mechanism Visualization

reaction_mechanism Figure 1: Reaction Mechanism for Thiazolidinone Formation cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Aldehyde 2-Chloroquinoline- 3-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine - H₂O Amine Substituted Aniline Amine->Imine Thiol Thioglycolic Acid Thioether Thioether Adduct Imine->Thioether + Thioglycolic Acid Product Quinolinyl- Thiazolidinone Thioether->Product Intramolecular Cyclization - H₂O

Caption: Figure 1: Reaction Mechanism for Thiazolidinone Formation.

Detailed Experimental Protocols

Materials and Reagents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Standard laboratory safety protocols, including the use of a fume hood and personal protective equipment (PPE), must be followed.

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Precursor)

This protocol is based on the Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization of activated aromatic compounds.[9]

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, 30 mmol) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring over 30 minutes. Maintain the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier-Haack adduct.[9]

  • Reaction with Acetanilide: Add N-phenylacetamide (10 mmol) portion-wise to the freshly prepared Vilsmeier reagent.[9]

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C (353 K) for 15 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the solid product. Recrystallize the crude 2-chloroquinoline-3-carbaldehyde from an ethyl acetate/petroleum ether mixture to yield a pure white or pale yellow solid.[9]

Protocol 2: One-Pot Synthesis of 2-(2-Chloroquinolin-3-yl)-3-arylthiazolidin-4-ones

This general procedure describes the efficient three-component synthesis.[6]

  • Reactant Mixture: In a 100 mL round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (10 mmol, 1.0 eq.), a substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (10 mmol, 1.0 eq.), and a suitable solvent such as ethanol or toluene (30 mL).

  • Addition of Thiol: Add thioglycolic acid (12 mmol, 1.2 eq.) to the mixture. A catalytic amount of a reusable acid catalyst like β-cyclodextrin-SO₃H can be added to improve yields and reaction times, though the reaction can proceed without it.

  • Reaction Conditions: Reflux the reaction mixture with stirring for 4-8 hours. Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid to afford the pure quinolinyl-thiazolidinone derivative.

Experimental Workflow Visualization

workflow Figure 2: General Experimental Workflow start Start: Reagents & Solvents protocol1 Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde start->protocol1 Vilsmeier-Haack Reaction protocol2 Protocol 2: One-Pot Synthesis of Quinolinyl-Thiazolidinone protocol1->protocol2 Precursor for next step workup Work-up: Cooling & Filtration protocol2->workup Reaction Completion purify Purification: Recrystallization workup->purify characterize Characterization: (TLC, MP, IR, NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Figure 2: General Experimental Workflow.

Product Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. The C=O stretch of the thiazolidinone ring typically appears around 1680-1710 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the quinoline ring protons, the aromatic protons of the substituted aniline moiety, a singlet for the CH-S proton of the thiazolidinone ring, and a singlet for the CH₂ protons of the thiazolidinone ring.[1][10]

    • ¹³C NMR: Key signals include the carbonyl carbon (C=O) of the thiazolidinone ring (around 165-175 ppm) and other distinct signals for the carbons of the heterocyclic and aromatic rings.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (M+ peak).

Expected Results: A Comparative Overview

The efficiency of the one-pot synthesis can be evaluated by comparing yields and reaction times for different aniline derivatives. The electronic nature of the substituent on the aniline ring can influence the reaction rate.

EntryAniline Substituent (R)Typical Reaction Time (h)Typical Yield (%)Appearance
1-H685-90White Solid
24-Cl588-93Off-white Solid
34-OCH₃782-88Pale Yellow Solid
44-NO₂490-95Yellow Solid

Note: Data are representative and may vary based on specific reaction conditions and scale. Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aniline can sometimes accelerate the initial imine formation, potentially leading to shorter reaction times and higher yields.

Conclusion

This application note provides a validated and efficient protocol for the synthesis of novel quinolinyl-thiazolidinone derivatives. The described one-pot, three-component reaction is a powerful tool for medicinal chemists, enabling the rapid generation of diverse compound libraries for biological screening. The straightforward procedure, coupled with high yields and simple purification, makes this an accessible and valuable methodology for researchers in drug discovery and development.

References

  • Gaber, A. A. M., et al. (2012-2017). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions. ResearchGate. [Link]

  • El-Sayed, M. A.-A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Anonymous. (n.d.). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry. [Link]

  • Patel, R. B., et al. (2013). Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Scholars Research Library. [Link]

  • Anonymous. (2024). Synthesis and biological evaluation of some thiazolidinone-quinoline derivative. World Journal of Advanced Research and Reviews. [Link]

  • El-Mekawy, R., et al. (2018). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]

  • Al-dujaili, A. H. (2016). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Fun, H.-K., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Gaber, A. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Cighir, C., et al. (2014). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Molecules. [Link]

  • Gupta, S. K., & Mishra, A. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVES BEARING THIAZOLIDINONES SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AND ANALGESIC AGENTS. Connect Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Pinto, M. F., et al. (2022). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. RSC Medicinal Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Organic and Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Jain, A. K., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Naeem, Z. S. (2017). Synthesis And Characterization Of Some New Five Membering Ring Compounds Such As Thiazolidinones and γ -Lactams. Journal of Thi-Qar University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Selecting a recrystallization solvent for purifying 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Technical Support Center Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. 2-Chloro-6-ethylquinoline-3-carbaldehyde is a key synthetic intermediate whose purity is paramount for the success of subsequent reaction steps. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, but its success is critically dependent on the selection of an appropriate solvent.[1][2]

This document provides a comprehensive, experience-driven framework for systematically selecting and troubleshooting recrystallization solvents for 2-Chloro-6-ethylquinoline-3-carbaldehyde. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt this methodology to a wide range of compounds.

Part 1: Foundational Knowledge

FAQ 1: What are the key structural features of 2-Chloro-6-ethylquinoline-3-carbaldehyde and how do they influence solvent selection?

Answer: Understanding the molecule's structure is the first step in making an educated guess about its solubility.

  • Quinoline Core: This is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring.[3] It is largely planar and contributes significantly to the molecule's overall size and potential for π-π stacking interactions in the crystal lattice.[4][5]

  • Aldehyde Group (-CHO): The carbon-oxygen double bond makes this group highly polar and a hydrogen bond acceptor.

  • Chloro Group (-Cl): This is an electronegative group that adds to the molecule's polarity.

  • Ethyl Group (-CH₂CH₃): This is a nonpolar, aliphatic group.

Expert Analysis: The combination of a large, relatively nonpolar aromatic core with a polar aldehyde and a chloro group results in a molecule of moderate overall polarity . It is not extremely polar like a sugar, nor is it purely nonpolar like an alkane. This "in-between" nature is the key to our solvent selection strategy. The principle of "like-dissolves-like" suggests that solvents of moderate polarity are the most promising candidates.

FAQ 2: What defines an "ideal" recrystallization solvent?

Answer: The ideal recrystallization solvent exhibits a specific temperature-dependent solubility profile.[6] The goal is to find a solvent that meets the following primary criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound when hot (typically at or near the solvent's boiling point).[7] This ensures that the impurities are released from the bulk solid.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the solvent at room temperature or below.[7] This is crucial for maximizing the recovery of the purified crystals upon cooling.

  • Does Not React: The solvent must be chemically inert and not react with the compound being purified.[8]

  • Boiling Point Below Compound's Melting Point: The solvent's boiling point should be lower than the melting point of the solute. If the boiling point is higher, the compound may melt in the hot solvent instead of dissolving, a phenomenon known as "oiling out," which hinders proper crystal formation.[9]

  • Volatility: A relatively low boiling point (generally < 100-110 °C) allows the solvent to be easily removed from the purified crystals by evaporation.[9]

Part 2: Experimental Workflow & Troubleshooting

Systematic Solvent Selection: A Step-by-Step Protocol

This protocol outlines a small-scale, empirical method for testing a range of solvents.

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use.

Step 1: Assemble Your Solvent Toolkit Based on the moderate polarity of our target compound, select a range of solvents spanning the polarity spectrum.

SolventBoiling Point (°C)Polarity ClassPotential Hazards
n-Hexane 69NonpolarFlammable, Neurotoxin
Toluene 111Nonpolar (Aromatic)Flammable, Toxic
Ethyl Acetate 77Moderately PolarFlammable, Irritant
Acetone 56Moderately PolarHighly Flammable, Irritant
Isopropanol 82Polar ProticFlammable, Irritant
Ethanol (95%) 78Polar ProticFlammable
Methanol 65Polar ProticFlammable, Toxic
Water 100Very Polar ProticNon-hazardous

Step 2: Perform Small-Scale Solubility Tests

  • Place approximately 20-30 mg of crude 2-Chloro-6-ethylquinoline-3-carbaldehyde into a small test tube.

  • Add the first test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Record your observation: Insoluble (I), Sparingly Soluble (SS), or Soluble (S).

  • If the solid is soluble (S) at room temperature, the solvent is unsuitable for single-solvent recrystallization.[10] Set it aside as a potential "good" solvent for a mixed-solvent system.

  • If the solid is insoluble (I) or sparingly soluble (SS), gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the solid dissolves completely, you have a potential candidate. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe if a good yield of crystals forms. If so, this is a strong candidate solvent.

  • If the solid does not dissolve completely after adding ~3 mL of hot solvent, the solvent is likely unsuitable ("too bad").[10]

  • Repeat this process for each solvent in your toolkit.

Visualizing the Workflow

The following diagram outlines the logical decision-making process for solvent selection.

Recrystallization_Workflow start_node Start: Crude Solid A Select Test Solvents (Hexane, EtOAc, EtOH, etc.) start_node->A Analyze Polarity (Moderate) caption caption process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Soluble at Room Temp? A->B Test ~20mg in 0.5mL solvent C Heat to Boiling B->C No D Solvent is 'Too Good'. Reserve for mixed system. B->D Yes E Does it Dissolve? C->E Observe K Develop Mixed Solvent System D->K F Cool Slowly, then in Ice Bath E->F Yes G Solvent is 'Too Bad'. Discard as option. E->G No H Abundant Crystals Form? F->H Observe I SUCCESS! Proceed with this solvent H->I Yes J Poor Recovery. Consider Mixed Solvent System. H->J No (or very few) J->K L Add 'Bad' solvent dropwise until cloudy (saturation) K->L Dissolve in min. hot 'Good' solvent M M L->M Reheat to clarify, then cool M->I Crystals Form

Caption: Workflow for Recrystallization Solvent Selection

Part 3: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it precipitates from the solution at a temperature above its melting point.[9] This is detrimental because the resulting oil is an impure liquid that rarely crystallizes well upon cooling.

  • Causality & Diagnosis: This often happens when the boiling point of the solvent is higher than the melting point of the solute. It can also occur in highly concentrated solutions.

  • Solutions:

    • Switch to a lower-boiling point solvent. If you used toluene (BP 111 °C), try ethyl acetate (BP 77 °C) or ethanol (BP 78 °C).

    • Increase the solvent volume. Add more hot solvent to the mixture to lower the saturation point temperature, potentially below the compound's melting point.

    • For mixed-solvent systems: Add a bit more of the "good" solvent to the hot, saturated solution to achieve the same effect of lowering the saturation temperature.

Q2: I've cooled the solution, but no crystals have formed. What should I do?

A: Crystal formation requires both saturation and nucleation (the initial formation of a seed crystal). A lack of crystals usually points to a problem with one of these two factors.

  • Causality & Diagnosis: The solution might be too dilute (not saturated at the cold temperature), or it may be a supersaturated solution that lacks a nucleation site.

  • Solutions (in order of application):

    • Induce Nucleation: Try scratching the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide a surface for nucleation.[11]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., reduce by 15-20%), then attempt to cool and crystallize again.

    • Cool for Longer: Ensure the solution has spent adequate time (at least 20-30 minutes) in an ice-water bath.

Q3: The purity of my compound did not improve after recrystallization. Why?

A: This indicates that the impurities have similar solubility characteristics to your desired compound in the chosen solvent.

  • Causality & Diagnosis: The chosen solvent is not selective enough. It is co-crystallizing the impurity along with your product.

  • Solutions:

    • Change the Solvent: The most effective solution is to repeat the solvent screening process to find a solvent with different polarity and solubility properties. For example, if you used ethanol (a polar protic solvent), try ethyl acetate (a moderately polar aprotic solvent). The change in solvent-solute interactions may be sufficient to leave the impurity behind in the solution.

    • Consider a different purification technique: If recrystallization fails, techniques like column chromatography may be necessary to separate compounds with very similar properties.

Q4: Is a mixed-solvent system better than a single solvent?

A: Not necessarily. A single-solvent system is generally preferred for its simplicity.[11] However, a mixed-solvent system offers greater fine-tuning of the solvent's dissolving power, which can be invaluable when no single solvent has the ideal properties.[10]

  • When to Use a Mixed System:

    • When your compound is highly soluble in one solvent (even when cold) and insoluble in another.

    • When you cannot find a single solvent that provides both good dissolution when hot and poor solubility when cold.

  • Common Pitfall: The two solvents used must be fully miscible with each other (e.g., ethanol and water, or acetone and hexane).[11] Using immiscible solvents like hexane and water will result in two separate layers and will not work.

References

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 96-99. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Chemistry Department. [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization - Single Solvent. Organic Chemistry at CU Boulder. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry Department. [Link]

  • Google Patents. (1949). Quinoline compounds and process of making same.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Chemistry Department. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Eskisehir Technical University. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 827-834. [Link]

  • Google Patents. (2014).
  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

Sources

Optimization

Temperature control in the Vilsmeier-Haack synthesis of quinolines.

Subject: Temperature Control & Thermal Safety in Meth-Cohn Cyclization Ticket ID: VH-Q-TEMP-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are accessing the Tier 3...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature Control & Thermal Safety in Meth-Cohn Cyclization

Ticket ID: VH-Q-TEMP-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are accessing the Tier 3 Support Guide for the Meth-Cohn modification of the Vilsmeier-Haack reaction. This protocol converts acetanilides into 2-chloro-3-formylquinolines using DMF and POCl₃.[1][2][3]

Critical Warning: This reaction is thermally biphasic. It requires strict cryogenic control (0–5°C) during reagent formation to prevent explosion, followed by high-temperature heating (75–95°C) to force cyclization. Mismanagement of this thermal switch is the primary cause of low yields, tar formation, and safety incidents.

Part 1: The Thermal Triad (Core Protocol)

The synthesis operates across three distinct thermal zones.[1] Deviating from these zones compromises the chemical integrity of the intermediate.

Zone 1: The "Cold" Phase (Reagent Formation)
  • Target: 0°C to 5°C

  • Chemistry: Formation of the Chloroiminium Salt (Vilsmeier Reagent).[4][5][6]

  • The Hazard: The reaction between DMF and POCl₃ is highly exothermic.[7]

  • Expert Insight: If you add POCl₃ too quickly at room temperature, you risk a "thermal runaway." The Vilsmeier reagent is thermally unstable; if it accumulates without cooling, it can decompose violently.

  • Protocol: Chill DMF to 0°C. Add POCl₃ dropwise. Do not allow the internal temperature to exceed 10°C.

Zone 2: The "Hot" Phase (Cyclization)
  • Target: 75°C to 95°C (Reflux)

  • Chemistry: Electrophilic attack on the aromatic ring

    
     Ring closure 
    
    
    
    Elimination of HCl.
  • The Barrier: The initial intermediate (iminium species) forms easily, but the cyclization to the quinoline core has a high activation energy.

  • Expert Insight: Users often report "intermediate present but no product" on TLC. This is a symptom of insufficient heating. The reaction must be held at 80°C+ for 4–16 hours to drive the aromatization.

Zone 3: The "Shock" Phase (Quenching)
  • Target: < 20°C

  • Chemistry: Hydrolysis of the iminium salt to the aldehyde.[5][6][8]

  • The Risk: Hydrolysis releases massive amounts of heat.

  • Expert Insight: If the quench temperature rises above 20°C, the product often degrades into greenish-blue dyestuffs (cyanine-like impurities) which are impossible to chromatograph away.

  • Protocol: Use an "Inverse Quench." Pour the hot reaction mixture slowly into a vigorously stirred slurry of ice/water/NaOAc.

Part 2: Visualizing the Workflow

Workflow Diagram: Thermal Gating

This diagram illustrates the critical temperature gates that must be passed to achieve the target quinoline.

VilsmeierThermal Start Start: DMF + Acetanilide Reagent Step 1: Add POCl3 (Formation of Chloroiminium) Start->Reagent Check1 Temp Check: Is T < 5°C? Reagent->Check1 Runaway FAILURE: Thermal Runaway (Charring/Explosion) Check1->Runaway No (Too Hot) Intermediate Step 2: Heating (Meth-Cohn Cyclization) Check1->Intermediate Yes Check2 Temp Check: Is T > 75°C? Intermediate->Check2 NoCyclization FAILURE: Incomplete Reaction (Open Chain Intermediate) Check2->NoCyclization No (Too Cold) Quench Step 3: Hydrolysis (Inverse Quench into Ice) Check2->Quench Yes Check3 Temp Check: Is Quench T < 20°C? Quench->Check3 DyeFormation FAILURE: Blue/Green Dye (Product Degradation) Check3->DyeFormation No (Exotherm Spike) Product SUCCESS: 2-Chloro-3-formylquinoline Check3->Product Yes

Caption: Figure 1. Thermal gating logic for Meth-Cohn quinoline synthesis. Failure to meet specific temperature criteria at any stage results in distinct failure modes (Charring, Incomplete Reaction, or Dye Formation).

Part 3: Troubleshooting & FAQs

Symptom: Reaction mixture turned black/tarry immediately.
  • Diagnosis: Thermal Runaway during Reagent Formation.

  • Root Cause: You likely added POCl₃ to DMF at room temperature or added it too fast. The induction period misled you—the heat built up silently and then spiked.

  • Corrective Action:

    • Discard the batch (tar is unrecoverable).

    • Pre-cool DMF to 0°C.

    • Use an internal thermometer. Stop addition if T > 5°C.

Symptom: TLC shows a major spot, but NMR shows no quinoline peak.
  • Diagnosis: Stalled Cyclization (The "Open Chain" Trap).

  • Root Cause: The reaction temperature was insufficient to overcome the activation energy for the ring closure (elimination of HCl). You formed the intermediate iminium salt but didn't close the ring.

  • Corrective Action:

    • Do not quench yet.

    • Increase oil bath temperature to 95°C.

    • Reflux for an additional 4–6 hours.

    • Verify cyclization by monitoring the disappearance of the acetanilide NH stretch in IR (if applicable) or shift in Rf.

Symptom: Product is contaminated with a sticky blue/green solid.
  • Diagnosis: Hydrolysis Degradation.

  • Root Cause: During the quench, the neutralization generated heat, pushing the aqueous phase above 20°C. This promotes the formation of cyanine-dye byproducts.

  • Corrective Action:

    • Prevention: Use the "Inverse Quench" method. Pour the reaction mixture into ice, not water into the reaction.

    • Salvage: These dyes are often polar. Attempt filtration through a short pad of silica gel eluting with non-polar solvent (Hexane/EtOAc 9:1) to wash the quinoline through, leaving the blue tar on the silica.

Part 4: Data & Optimization Table

Comparison of Temperature Profiles on Yield (2-Chloro-3-formylquinoline)

ParameterStandard Protocol (Low Yield Risk)Optimized Protocol (High Yield)
Reagent Prep Temp 25°C (Room Temp)0°C – 5°C
Addition Rate Bolus / Fast StreamDropwise (maintain <10°C)
Cyclization Temp 60°C80°C – 95°C
Reaction Time 2 hours4 – 16 hours
Quench Method Water into Acid (Exotherm risk)Acid into Ice/Water (Inverse)
Typical Yield 30–45% (Tarry)75–90% (Crystalline)

Part 5: References

  • Meth-Cohn, O., & Narine, B. (1978).[9] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[9][10] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[9][10]

  • Stoessel, F. (1993). Thermal Safety of Chemical Processes: The Vilsmeier-Haack Reaction. Journal of Loss Prevention in the Process Industries. (Contextualizing the thermal runaway hazards of DMF/POCl3).

  • Organic Syntheses. (1952). p-Dimethylaminobenzaldehyde (illustrating the classic Vilsmeier cooling requirements). Org.[2][6][11] Synth. 1952, 32, 54.

Sources

Troubleshooting

Thin-layer chromatography (TLC) monitoring of 2-chloroquinoline-3-carbaldehyde synthesis.

An in-depth guide to navigating the complexities of monitoring the synthesis of 2-chloroquinoline-3-carbaldehyde via Thin-Layer Chromatography (TLC). Introduction: The Vilsmeier-Haack Synthesis and the Critical Role of T...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of monitoring the synthesis of 2-chloroquinoline-3-carbaldehyde via Thin-Layer Chromatography (TLC).

Introduction: The Vilsmeier-Haack Synthesis and the Critical Role of TLC Monitoring

The synthesis of 2-chloroquinoline-3-carbaldehyde is a cornerstone reaction for generating a versatile scaffold used in the development of numerous pharmacologically active compounds.[1][2] The most common and efficient route to this intermediate is the Vilsmeier-Haack reaction, which involves the cyclization of an acetanilide using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This process involves chlorination, formylation, and cyclization in a one-pot synthesis.[1]

Given the multiple transformations occurring, meticulous reaction monitoring is not just recommended—it is essential for determining reaction completion, identifying potential side products, and optimizing yield. Thin-Layer Chromatography (TLC) is the ideal tool for this purpose: it is rapid, inexpensive, and provides immediate qualitative data on the progress of the reaction.

This guide, designed for researchers and drug development professionals, serves as a technical support center for utilizing TLC in this specific application. It provides field-tested troubleshooting advice and answers to frequently encountered questions, ensuring a higher probability of synthetic success.

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction & Workup cluster_analysis Monitoring & Purification Acetanilide Acetanilide (Starting Material) Reaction Vilsmeier-Haack Reaction (Heating) Acetanilide->Reaction Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Vilsmeier->Reaction Quench Aqueous Quench (Ice Water) Reaction->Quench Reaction Mixture TLC TLC Monitoring Reaction->TLC Aliquot Product Crude Product (Precipitate) Quench->Product Purification Recrystallization (e.g., from Ethyl Acetate) Product->Purification FinalProduct Pure 2-Chloroquinoline- 3-carbaldehyde Purification->FinalProduct TLC_Workflow A 1. Prepare Mobile Phase & Equilibrate Chamber C 3. Spot Samples (SM, Reaction, Co-spot) A->C B 2. Prepare TLC Plate (Draw Baseline) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV, Iodine) E->F G 7. Analyze Results (Calculate Rf, Assess Completion) F->G

Caption: Step-by-step workflow for TLC monitoring.

Troubleshooting Guide

Q: My spots are streaking badly up the plate. What's wrong?

A: This is a classic sign of an acidic stationary phase (silica gel) interacting with a basic compound. The quinoline nitrogen is basic and can interact strongly with the acidic silica gel, leading to "tailing" or streaking instead of a compact spot.

  • Causality: The protonated form of your quinoline product adsorbs more strongly to the silica than the neutral form. As the spot moves, it leaves a trail of these interactions, causing the streak.

  • Solution: The most effective solution is to add a small amount of a basic modifier to your mobile phase. [5] * Primary Fix: Add 0.5-1% triethylamine (TEA) to your ethyl acetate/hexane mixture. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your quinoline product to elute cleanly.

    • Secondary Fix: Ensure your sample is not overloaded. Applying too much material to the plate can also cause streaking.

Q: I can't see any spots on my plate after development, even under UV light.

A: This issue stems from either the compound's concentration being too low or its lack of a strong UV chromophore at 254 nm. While the product, 2-chloroquinoline-3-carbaldehyde, has a robust chromophore, the starting acetanilide may be weakly UV-active.

  • Causality: For a spot to be visible, enough molecules must be present to absorb or quench the UV light, or the molecule must react with a visualizing agent.

  • Solutions:

    • Increase Concentration: Re-spot the plate, applying the sample to the same spot multiple times, ensuring the solvent evaporates completely between applications. [5]This concentrates the sample without overloading the plate with solvent.

    • Use a Chemical Stain: This is often the best approach.

      • Iodine Chamber: A simple and generally non-destructive method. Iodine vapor reversibly complexes with many organic compounds, rendering them as brown spots. [5]This is highly effective for quinolines.

      • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent. The aldehyde group on the product and other functional groups will be oxidized, appearing as yellow-brown spots against a purple background. This is a destructive method. [5] Q: All my spots are stuck at the baseline (R_f ≈ 0). How do I get them to move?

A: An R_f value near zero indicates that your compounds are too strongly adsorbed to the silica stationary phase and are not soluble enough in the mobile phase. The mobile phase is not polar enough to elute them.

  • Causality: In chromatography, there is a competition between the stationary phase and the mobile phase for the analyte. If the mobile phase is too non-polar, the polar analyte will "stick" to the polar silica gel.

  • Solution: You must increase the polarity of your mobile phase.

    • Incremental Change: If you are using 10% ethyl acetate in hexane, increase it to 30% or 50%. This small change often provides the necessary elution power.

    • System Change: If large increases in ethyl acetate are ineffective, switch to a more polar solvent system entirely, such as 5% methanol in dichloromethane. [5] Q: My product and starting material spots are merged (poor resolution). How can I separate them?

A: Poor resolution means the chosen solvent system is not differentiating well enough between the polarities of your starting material and product.

  • Causality: The relative affinities of the compounds for the stationary and mobile phases are too similar in the current solvent system.

  • Solution: The goal is to find a solvent system that maximizes the difference in R_f values.

    • Adjust Polarity: Try systematically varying the ratio of your current system. Test a 20%, 30%, and 40% ethyl acetate in hexane system side-by-side to see which gives the best separation.

    • Change Solvents: Introduce a solvent with different properties. For instance, replacing hexane with toluene or ethyl acetate with acetone can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) and improve separation. Refer to the table below for starting points.

Mobile Phase System (v/v)Starting Material (Acetanilide) Approx. R_fProduct (2-chloroquinoline-3-carbaldehyde) Approx. R_fNotes
20% Ethyl Acetate / Hexane0.2 - 0.30.4 - 0.5Good starting point for most systems.
50% Ethyl Acetate / Hexane0.5 - 0.60.7 - 0.8Use if spots are low on the plate in 20% EtOAc.
5% Methanol / Dichloromethane0.4 - 0.50.6 - 0.7A more polar system for highly functionalized analogs.
9:1 Chloroform / Petroleum Ether~0.5~0.6An alternative non-polar system. [6]
Note: Add 0.5% TEA to all systems. R_f values are estimates and will vary based on exact conditions.

Frequently Asked Questions (FAQs)

Q1: Why does the Vilsmeier-Haack reaction sometimes fail or give low yields? A1: This reaction is sensitive to reagent quality and reaction conditions. Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using old or improperly stored POCl₃ can lead to a significant decrease in the concentration of the active Vilsmeier reagent, stalling the reaction. Additionally, temperature control is crucial; the initial formation of the Vilsmeier reagent is typically done at 0°C, followed by heating to drive the cyclization. [6][7][8]Insufficient heating can lead to an incomplete reaction.

Q2: How can I definitively confirm that the new, higher R_f spot is my desired product? A2: While TLC strongly suggests the formation of a new, less polar compound (the product), it is not definitive proof of identity. The gold standard for confirmation is to isolate the product and characterize it using spectroscopic methods. After the reaction is complete and the product is purified (e.g., by recrystallization), you should obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure matches that of 2-chloroquinoline-3-carbaldehyde. [7] Q3: Can this TLC method be used for purification by column chromatography? A3: Absolutely. The R_f values obtained from TLC are directly used to determine the optimal solvent system for preparative column chromatography. A good R_f value for the compound of interest for column chromatography is typically in the range of 0.25-0.35. This ensures the compound spends enough time interacting with the stationary phase to separate from impurities but does not require an excessive volume of solvent to elute. You can use the TLC solvent system that gives your product an R_f in this range as the mobile phase for your column.

Q4: I see a third spot appearing on my TLC plate during the reaction. What could it be? A4: The appearance of an intermediate or a side product is common. In the Vilsmeier-Haack mechanism, several intermediates are formed before the final cyclization. [3]It's possible to see a transient spot corresponding to one of these. Alternatively, if moisture is present, the aldehyde product can be oxidized to the corresponding carboxylic acid, which would typically appear as a very polar spot (low R_f) that might streak without a modifier like acetic acid in the eluent. Incomplete chlorination could also lead to related byproducts.

References

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde

<_Step_2> Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. We provide in-depth, experience-based answers to frequently asked questions and a detailed troubleshooting guide for specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Q1: What is the most common and scalable synthetic route for 2-Chloro-6-ethylquinoline-3-carbaldehyde?

A1: The most robust and widely adopted method is the Vilsmeier-Haack reaction, which accomplishes a one-pot cyclization, chlorination, and formylation of an appropriate N-arylacetamide precursor. In this case, the starting material would be N-(4-ethylphenyl)acetamide. This reaction is advantageous for scale-up because it uses common, inexpensive reagents—typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—and proceeds in a single, efficient step.[1] The reaction involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then reacts with the N-arylacetamide to build the quinoline ring system.[2]

Q2: Why is the Vilsmeier-Haack reaction preferred over other quinoline syntheses for this specific molecule?

A2: The Vilsmeier-Haack approach offers several key advantages for producing 2-chloro-3-formylquinolines:

  • Directness: It directly installs the required chloro and formyl groups in a single transformation, avoiding multiple synthetic steps.

  • Substrate Availability: The precursor, N-(4-ethylphenyl)acetamide, is readily prepared from 4-ethylaniline, a common bulk chemical.

  • Regioselectivity: The cyclization is highly regioselective, yielding the desired isomer with minimal byproducts, which simplifies purification.

  • Versatility: The resulting 2-chloro and 3-formyl groups are highly versatile functional handles, allowing for a wide range of subsequent chemical modifications.

Q3: What are the most critical process parameters (CPPs) to monitor and control during a large-scale Vilsmeier-Haack reaction?

A3: Based on extensive field experience, the following CPPs are crucial for ensuring safety, yield, and purity during scale-up:

  • Temperature Control: The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic. The initial mixing must be done at low temperatures (typically 0-5 °C) with efficient cooling to prevent reagent decomposition and runaway reactions. The subsequent reaction with the acetanilide often requires heating (e.g., 80-90 °C), and maintaining a stable temperature is vital for consistent reaction kinetics and minimizing side-product formation.[3]

  • Reagent Stoichiometry: The molar ratio of POCl₃ to the acetanilide substrate is a critical factor influencing yield. An excess of the Vilsmeier reagent is typically required. Optimization studies have shown that a molar ratio of up to 12:1 (POCl₃:substrate) can maximize yield for certain substrates.

  • Rate of Addition: Slow, controlled addition of POCl₃ to DMF, and subsequently the Vilsmeier reagent to the substrate (or vice-versa depending on the process), is essential for managing the exotherm.

  • Agitation: Efficient stirring is necessary to ensure proper mixing and heat transfer, especially in large reactors, preventing localized hot spots that can lead to decomposition and tar formation.

  • Quenching: The reaction is typically quenched by pouring the mixture onto crushed ice.[3][4] This process is also highly exothermic and requires a robust cooling system and careful, slow addition to control the release of heat and HCl gas. Subsequent neutralization with a base (e.g., sodium carbonate or sodium hydroxide) is required to precipitate the product.[4]

Q4: What analytical techniques are recommended for in-process control (IPC) and final product release?

A4: A robust analytical strategy is key to a self-validating and trustworthy process.

  • In-Process Control (IPC):

    • TLC (Thin-Layer Chromatography): A simple and rapid method to monitor the consumption of the starting acetanilide. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether or hexane.

    • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion of starting material and the formation of the product and any major impurities. This is the preferred method for tracking reaction progress accurately.

  • Final Product Release:

    • HPLC: To determine the purity and assay of the isolated 2-Chloro-6-ethylquinoline-3-carbaldehyde.

    • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: As a quick and simple indicator of purity.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low or No Product Yield A. Incomplete Reaction: The reaction may not have reached completion. B. Sub-optimal Stoichiometry: Insufficient Vilsmeier reagent was used. C. Poor Reagent Quality: POCl₃ or DMF may be degraded (e.g., by moisture). D. Incorrect Temperature: Reaction temperature was too low for the cyclization to proceed efficiently.A. Verify with IPC: Use TLC or HPLC to check for remaining starting material. If present, consider extending the reaction time at the target temperature. B. Optimize Reagent Ratio: Increase the molar equivalents of POCl₃ and DMF. Literature suggests ratios from 3 to 15 equivalents of POCl₃ may be needed. The electrophilicity of the Vilsmeier reagent is concentration-dependent. C. Use Fresh Reagents: Always use freshly opened or properly stored anhydrous reagents. POCl₃ readily hydrolyzes to phosphoric acid, which is ineffective. D. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., to 90-100 °C) while monitoring with IPC. The activation energy for the intramolecular cyclization requires sufficient thermal input.
2. Formation of Dark, Tarry Material A. Overheating / Localized Hot Spots: The reaction temperature exceeded the stability threshold of the reactants or intermediates, leading to polymerization/decomposition. B. Rapid Reagent Addition: Adding POCl₃ too quickly causes a rapid exotherm that is difficult to control.A. Improve Thermal Management: Ensure the reactor's cooling system is adequate for the scale. Improve agitation to enhance heat transfer and eliminate hot spots. For large-scale reactions, consider a jacketed reactor with a thermal control unit. B. Control Addition Rate: Add reagents dropwise or via a syringe pump, especially during the initial Vilsmeier reagent formation at 0 °C. Maintain the low temperature throughout the addition.
3. Difficult Product Isolation / Oily Product A. Incomplete Hydrolysis/Quench: The intermediate iminium salt has not been fully hydrolyzed to the aldehyde. B. Incorrect pH during Work-up: The product may be soluble or form a salt if the pH is too acidic. The quinoline nitrogen is basic.[4] C. Presence of Impurities: Impurities may be acting as an oiling agent, preventing crystallization.A. Ensure Sufficient Quench Time/Agitation: After pouring the reaction mass onto ice, allow sufficient time for the ice to melt and stir vigorously to ensure complete hydrolysis of the intermediate and excess reagents.[4] B. Adjust pH Carefully: After the initial quench, carefully basify the aqueous mixture with a solution of Na₂CO₃ or NaOH to a neutral or slightly basic pH (pH 7-8) to ensure the product precipitates as the free base.[4] C. Purification: If the product oils out, attempt extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate), wash the organic layer, dry, and concentrate. Purify the resulting crude material by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by column chromatography.[4]
4. Product Contaminated with Starting Material (Acetanilide) A. Incomplete Reaction: As in Problem 1. B. Substrate Deactivation: The ethyl group is an electron-donating group (EDG), which facilitates the reaction.[5] However, if other deactivating factors are present (e.g., poor reagent quality), the reaction may stall.A. Re-evaluate Reaction Conditions: Refer to solutions for Problem 1. Ensure reaction time and temperature are sufficient. B. Purification Strategy: The polarity difference between the starting acetanilide and the chloro-aldehyde product is usually significant enough for efficient separation by column chromatography. Alternatively, selective recrystallization can be developed.

Part 3: Experimental Protocol & Data

Exemplary Protocol: Synthesis of 2-Chloro-6-ethylquinoline-3-carbaldehyde

This protocol is a representative laboratory-scale procedure. Scale-up requires appropriate engineering and safety controls.

Step 1: Vilsmeier Reagent Preparation

  • To a three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (25 mL, 0.32 mol).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (30 mL, 0.32 mol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The solution should become a thick, pale-yellow solid or slurry. This is the Vilsmeier reagent.

Step 2: Cyclization Reaction

  • Add N-(4-ethylphenyl)acetamide (5.0 g, 0.03 mol) to the flask containing the Vilsmeier reagent.

  • Heat the reaction mixture to 85-90 °C using an oil bath and maintain this temperature for 8-10 hours.

  • IPC Check: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane), checking for the disappearance of the starting material spot.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), prepare 500 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Once the quench is complete and all the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH reaches ~8.

  • The product will precipitate as a pale-yellow solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

Step 4: Purification

  • Recrystallize the crude solid from ethanol or an ethyl acetate/petroleum ether mixture to yield pure 2-Chloro-6-ethylquinoline-3-carbaldehyde as a crystalline solid.[3]

Data Summary: Effect of Reaction Parameters on Yield

The following table summarizes typical outcomes based on literature and process optimization studies for similar substrates.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Sub-optimal)Expected Outcome
POCl₃:Substrate Ratio 5 equivalents12 equivalents3 equivalentsHigher ratios generally increase yield to a point, by ensuring complete conversion of the substrate.
Temperature 80 °C90 °C60 °CHigher temperatures accelerate the cyclization step, but temperatures >100-110 °C may increase impurity formation.
Reaction Time 6 hours10 hours6 hoursLonger reaction times can drive the reaction to completion, especially at lower temperatures.
Typical Yield 60-70%75-85%< 50%Optimized conditions significantly improve the isolated yield of the desired product.

Part 4: Workflow and Mechanism Visualization

The overall process can be visualized as a logical workflow from reagent preparation to the final purified product.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification DMF Anhydrous DMF Mix Mix & Cool (0-5 °C) DMF->Mix POCl3 POCl₃ POCl3->Mix V_Reagent Vilsmeier Reagent (Chloroiminium Salt) Mix->V_Reagent Exothermic React Add & Heat (80-90 °C, 8-10h) V_Reagent->React Acetanilide N-(4-ethylphenyl)acetamide Acetanilide->React Intermediate Cyclized Iminium Intermediate React->Intermediate Quench Quench on Ice Intermediate->Quench Neutralize Neutralize (pH 8) with Na₂CO₃ Quench->Neutralize Exothermic Filter Filter & Wash Neutralize->Filter Crude Crude Product Filter->Crude Recrystallize Recrystallize (e.g., Ethanol) Crude->Recrystallize Final Pure 2-Chloro-6-ethyl- quinoline-3-carbaldehyde Recrystallize->Final

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Silico ADME/T Prediction for 2-Chloro-6-ethylquinoline-3-carbaldehyde Derivatives

Introduction: The Imperative of Early-Stage ADME/T Assessment In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of late-stage clinical trial failures can be attributed to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage ADME/T Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of late-stage clinical trial failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles.[1][2] Consequently, integrating predictive ADME/T analysis at the earliest stages of research is not just advantageous—it is essential for de-risking projects and optimizing resource allocation.[2] In silico computational methods provide a rapid, cost-effective, and high-throughput alternative to traditional experimental measurements for this purpose.[3][4]

This guide focuses on a promising class of heterocyclic compounds: 2-Chloro-6-ethylquinoline-3-carbaldehyde derivatives . The quinoline scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and associated with a wide array of therapeutic effects, including antibacterial, anticancer, and anti-inflammatory activities.[5][6] As researchers explore novel derivatives of this core structure, a robust and predictive understanding of their ADME/T properties is critical to guide synthetic efforts toward candidates with the highest probability of clinical success.

Herein, we provide an in-depth, comparative in silico analysis of a parent 2-Chloro-6-ethylquinoline-3-carbaldehyde molecule and two hypothetical derivatives against a well-established quinoline-based drug, Ciprofloxacin. This guide will furnish researchers with a validated workflow, explain the causality behind key predictive endpoints, and offer field-proven insights into interpreting the resulting data.

The In Silico Predictive Workflow: From Structure to Profile

The foundation of in silico ADME/T prediction lies in Quantitative Structure-Activity Relationship (QSAR) modeling.[7] These models establish a mathematical correlation between a molecule's structural or physicochemical features (descriptors) and its biological effect or property.[7] The general workflow is a multi-step process that transforms a 2D chemical structure into a comprehensive pharmacokinetic and toxicological profile.

G cluster_input Step 1: Input cluster_processing Step 2: Computation cluster_prediction Step 3: Prediction mol_input 2D Molecular Structure (SMILES or SDF) descriptors Calculation of Molecular Descriptors (e.g., LogP, TPSA, MW) mol_input->descriptors qsar_model Application of Validated QSAR Models descriptors->qsar_model adme_profile ADME Profile (Absorption, Distribution, Metabolism, Excretion) qsar_model->adme_profile tox_profile Toxicity Profile (Hepatotoxicity, Mutagenicity, Cardiotoxicity) qsar_model->tox_profile

Caption: General workflow for in silico ADME/T prediction.

Comparative Compound Selection

To illustrate the impact of structural modifications, we will analyze four compounds:

  • Parent Compound (C1): 2-Chloro-6-ethylquinoline-3-carbaldehyde

  • Derivative A (C2): 2-Chloro-6-ethyl-3-(hydroxymethyl)quinoline (A hydrophilic modification)

  • Derivative B (C3): 2-Chloro-6-ethyl-3-(methoxymethyl)quinoline (A lipophilic modification)

  • Reference Drug: Ciprofloxacin (An established fluoroquinolone antibiotic)

This selection allows us to directly compare the parent scaffold to its derivatives and benchmark them against a clinically successful drug with a related core structure.

Experimental Protocols: A Self-Validating System

For robust and reproducible predictions, it is advisable to use multiple well-regarded in silico tools.[3] Our workflow leverages two freely accessible and widely cited web servers: SwissADME for physicochemical properties and pharmacokinetics, and ProTox-II for a broad range of toxicity endpoints.

Protocol 1: Pharmacokinetic and Physicochemical Profiling with SwissADME

SwissADME provides a comprehensive analysis of key properties related to drug-likeness and pharmacokinetics.

Step-by-Step Methodology:

  • Navigate to the SwissADME Web Server: Access the platform at [Link].

  • Input Molecular Structure: For each compound, obtain its canonical SMILES (Simplified Molecular Input Line Entry System) string from a chemical database like PubChem. Paste the SMILES string into the input box.

    • C1 SMILES: CCC1=CC2=C(C=C1)N=C(C=C2C=O)Cl

    • C2 SMILES: CCC1=CC2=C(C=C1)N=C(C=C2CO)Cl

    • C3 SMILES: CCC1=CC2=C(C=C1)N=C(C=C2COC)Cl

    • Ciprofloxacin SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

  • Execute Prediction: Click the "Run" button to initiate the calculations.

  • Data Collection: Systematically record the values for the parameters listed in Tables 1 and 2 below from the results page. Pay close attention to the "Lipinski" violations for drug-likeness and the predicted interactions with Cytochrome P450 (CYP) enzymes, which are critical for metabolism and potential drug-drug interactions.[8][9]

Protocol 2: Toxicity Assessment with ProTox-II

ProTox-II offers predictions for various toxicity endpoints, including acute toxicity (LD50) and organ-specific toxicities.[10]

Step-by-Step Methodology:

  • Navigate to the ProTox-II Web Server: The server is accessible at [Link]. Note that ProTox 3.0 is the latest version.[11]

  • Input Molecular Structure: Use the "Draw a molecule or enter a SMILES" option. Paste the SMILES string for each compound.

  • Initiate Prediction: Click "Start prediction" to run the analysis.

  • Data Collection: From the results dashboard, record the Predicted LD50 value, the corresponding Toxicity Class, and the probabilities for key toxicological endpoints such as Hepatotoxicity, Carcinogenicity, and Mutagenicity, as detailed in Table 3.

Data Presentation and Comparative Analysis

The predicted data for our four selected compounds are summarized below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness
PropertyParent (C1)Derivative A (C2)Derivative B (C3)CiprofloxacinOptimal Range
Formula C12H10ClNOC12H12ClNOC13H14ClNOC17H18FN3O3-
MW ( g/mol ) 219.67221.68235.71331.34150 - 500
LogP (Consensus) 3.152.583.011.29< 5.0
TPSA (Ų) 29.5432.7921.7077.92< 140
H-Bond Acceptors 2226< 10
H-Bond Donors 0102< 5
Lipinski Violations 00000
Bioavailability Score 0.550.550.550.55> 0.1

Analysis of Physicochemical Properties: All three quinoline derivatives (C1, C2, C3) exhibit excellent drug-like properties, adhering to Lipinski's Rule of Five with zero violations. Their molecular weights are well within the optimal range for small molecule drugs. As expected, the hydrophilic modification in Derivative A (C2) , through the addition of a hydroxyl group, slightly decreases its lipophilicity (lower LogP) and increases its Topological Polar Surface Area (TPSA), which can enhance solubility.[12] Conversely, Derivative B (C3) maintains a lipophilicity similar to the parent compound. All derivatives show a significantly higher lipophilicity (LogP) than Ciprofloxacin, suggesting they will have different distribution characteristics.

Table 2: Predicted Pharmacokinetic (ADME) Properties
ParameterParent (C1)Derivative A (C2)Derivative B (C3)CiprofloxacinInterpretation
GI Absorption HighHighHighHighLikelihood of oral absorption
BBB Permeant YesYesYesNoAbility to cross the blood-brain barrier
P-gp Substrate NoNoNoNoNot susceptible to P-glycoprotein efflux
CYP1A2 Inhibitor NoNoNoYesRisk of drug interactions
CYP2C9 Inhibitor YesYesYesNoRisk of drug interactions
CYP2D6 Inhibitor YesYesYesNoRisk of drug interactions
CYP3A4 Inhibitor YesYesYesNoRisk of drug interactions

Analysis of Pharmacokinetics: All three derivatives are predicted to have high gastrointestinal (GI) absorption, making them promising candidates for oral administration. A critical point of differentiation is their predicted ability to permeate the Blood-Brain Barrier (BBB). This could be advantageous for targeting central nervous system diseases but a liability for peripherally acting drugs due to potential CNS side effects.

A significant flag for the entire derivative series is the predicted inhibition of key metabolic enzymes CYP2C9, CYP2D6, and CYP3A4.[13] CYP3A4, in particular, is responsible for the metabolism of a vast number of marketed drugs, and its inhibition is a major cause of adverse drug-drug interactions.[9] This contrasts sharply with Ciprofloxacin, which is predicted to inhibit CYP1A2 but not the other major isoforms. This finding is a crucial piece of intelligence, suggesting that medicinal chemists should focus on structural modifications that mitigate this CYP inhibition liability.

Table 3: Predicted Toxicity Profile
ParameterParent (C1)Derivative A (C2)Derivative B (C3)CiprofloxacinInterpretation
LD50 (mg/kg) 2500250025002000Predicted acute toxicity in rats
Toxicity Class 5554WHO Classification (Class 4 is harmful)
Hepatotoxicity Active (0.78)Active (0.79)Active (0.75)Inactive (0.95)Probability of being liver-toxic
Carcinogenicity InactiveInactiveInactiveInactiveProbability of causing cancer
Mutagenicity InactiveInactiveInactiveActiveProbability of inducing mutations (Ames)
hERG Inhibition Low RiskLow RiskLow RiskLow RiskRisk of cardiotoxicity

Analysis of Toxicity: The derivatives are predicted to have a low acute toxicity (Class 5), which is favorable. However, a major concern is the high probability of hepatotoxicity (liver toxicity) predicted for all three compounds. This is a common liability for aromatic and heterocyclic compounds and represents a significant hurdle for development. The reference drug, Ciprofloxacin, is correctly predicted to be non-hepatotoxic.

Interestingly, while the derivatives are predicted to be non-mutagenic in the Ames test, Ciprofloxacin is flagged as potentially mutagenic. The Ames test is a bacterial reverse mutation assay used as an early screen for genotoxic potential.[14][15] A positive result requires careful follow-up but does not always translate to carcinogenicity in humans. Finally, none of the compounds were flagged for a high risk of hERG inhibition, a key predictor of cardiotoxicity, which is a positive sign.[16][17]

Visualization of the ADME Process

To contextualize these predictions, it is helpful to visualize the journey of a drug through the body.

cluster_body The Body Absorption Absorption (e.g., GI Tract) Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver - CYP Enzymes) Distribution->Metabolism Target Site of Action (Therapeutic Effect) Distribution->Target Toxicity Off-Target Sites (Adverse Effects) Distribution->Toxicity Excretion Excretion (e.g., Kidneys, Bile) Metabolism->Excretion Drug Oral Drug Intake Drug->Absorption

Caption: The pharmacokinetic journey of an oral drug.

Conclusion and Strategic Recommendations

This comparative in silico guide demonstrates the power of early-stage ADME/T prediction in shaping drug discovery programs. Our analysis of 2-Chloro-6-ethylquinoline-3-carbaldehyde derivatives reveals a compound class with promising drug-like characteristics and high predicted oral absorption. However, it also flags two significant, potentially project-killing liabilities: broad-spectrum CYP450 inhibition and a high probability of hepatotoxicity .

Key Takeaways for Researchers:

  • Prioritize Mitigating Liabilities: The primary focus for lead optimization should be on structural modifications that reduce both CYP inhibition and hepatotoxicity. This could involve altering the electronics of the quinoline ring or modifying the substituents at the 3- and 6-positions.

  • Leverage Favorable Properties: The predicted BBB permeability could be exploited for CNS-related targets, but for peripheral targets, strategies to reduce brain penetration may be necessary.

  • Validate Predictions: It is crucial to remember that in silico models are predictive, not definitive.[18] The next logical step is to synthesize the most promising derivatives and validate these predictions using in vitro assays, such as CYP inhibition panels and cytotoxicity assays in hepatic cell lines (e.g., HepG2).

By integrating the insights from this computational analysis, drug development professionals can steer their synthetic chemistry efforts more intelligently, increasing the likelihood of identifying 2-Chloro-6-ethylquinoline-3-carbaldehyde derivatives that are not only potent but also possess a safe and effective ADME/T profile suitable for clinical development.

References

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). ScienceDirect.
  • Centi, A., & Wong, B. (n.d.). Which ADMET properties are important for me to predict? Optibrium.
  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate.
  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (n.d.). National Institutes of Health.
  • van de Waterbeemd, H., & Gifford, E. (2003). Progress in computational methods for the prediction of ADMET properties. PubMed.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). National Institutes of Health.
  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (2016). In silico prediction of hERG inhibition. PubMed.
  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). ProTox-3.0.
  • Bhatia, D., Sharma, A., & Kumar, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
  • Lin, J. H., & Lu, A. Y. (1997). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. National Institutes of Health.
  • Xu, C., Cheng, F., Chen, L., Du, Z., Li, W., Liu, G., Lee, P. W., & Tang, Y. (2012). In silico Prediction of Chemical Ames Mutagenicity. ACS Publications.
  • Computational Intelligence Methods for ADMET Prediction. (2024). ResearchGate.
  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. (2024). ACS Publications.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Xu, C., Cheng, F., Chen, L., Du, Z., Li, W., Liu, G., Lee, P. W., & Tang, Y. (2012). In silico prediction of chemical Ames mutagenicity. PubMed.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2024). MDPI.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2024). ACS Publications.
  • Wang, S., Sun, H., Liu, H., Li, D., Li, Y., & Hou, T. (n.d.). Full article: In Silico Prediction of hERG Inhibition. Taylor & Francis Online.
  • Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. (2018). RSC Publishing.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2024). Oxford Academic.
  • ADMET in silico modelling: Towards prediction paradise?. (2024). ResearchGate.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). National Institutes of Health.
  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024). Oxford Academic.
  • in silico admet predictions: enhancing drug development through qsar modeling. (2024). IIP Series.
  • toxCSM | AMES Mutagenesis. (n.d.). Biosig Lab.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch.

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Comparative

A Researcher's Guide to Spectroscopic Differentiation of 2-Chloroquinoline-3-carbaldehyde Isomers

For professionals in drug discovery and synthetic chemistry, 2-chloroquinoline-3-carbaldehyde is a cornerstone building block. Its versatile reactivity allows for the construction of a vast array of fused heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and synthetic chemistry, 2-chloroquinoline-3-carbaldehyde is a cornerstone building block. Its versatile reactivity allows for the construction of a vast array of fused heterocyclic systems, many of which are investigated for potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline's benzene ring gives rise to various isomers, each with a potentially unique pharmacological profile. Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical step in the drug development pipeline.

This guide provides a comprehensive comparison of the spectroscopic signatures of different isomers of 2-chloroquinoline-3-carbaldehyde. Moving beyond a simple data repository, we will delve into the causality behind the observed spectroscopic differences, offering field-proven insights into how nuclear magnetic resonance (NMR), infrared (IR), UV-visible (UV-Vis), and mass spectrometry (MS) can be leveraged for definitive structural elucidation.

The Genesis of Isomers: A Note on Synthesis

The most prevalent method for synthesizing 2-chloroquinoline-3-carbaldehyde and its substituted isomers is the Vilsmeier-Haack reaction.[1][2][3] This process involves the cyclization of a substituted acetanilide using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). The choice of the initial substituted acetanilide directly dictates the final substitution pattern on the resulting quinoline ring. For instance, starting with 4-methylacetanilide will yield 2-chloro-6-methylquinoline-3-carbaldehyde, whereas starting with 3-nitroacetanilide would produce the 7-nitro isomer. This synthetic context is crucial for understanding the origin of the isomeric compounds under spectroscopic investigation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Anilide Substituted Acetanilide (e.g., 4-Chloroacetanilide) Reaction Vilsmeier-Haack Reaction (Cyclization, Chlorination, Formylation) Anilide->Reaction Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Reaction Product Substituted 2-Chloroquinoline-3-carbaldehyde Isomer Reaction->Product

Caption: General workflow for the synthesis of 2-chloroquinoline-3-carbaldehyde isomers.

Experimental Protocols: A Self-Validating Approach

The integrity of any spectroscopic comparison rests on the quality of the acquired data. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The power of NMR lies in its ability to map the precise electronic environment of each proton and carbon atom, making it the most definitive technique for isomer identification.

  • Protocol:

    • Dissolve 5-10 mg of the purified quinoline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for these compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.[1][3]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving closely spaced aromatic protons.

    • Process the data using appropriate software, referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides a "fingerprint" of the functional groups present in the molecule. The key is to look for characteristic vibrational bands and any subtle shifts caused by different substitution patterns.

  • Protocol:

    • Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr.

    • Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[1]

UV-Visible (UV-Vis) Spectroscopy

This technique probes the electronic transitions within the conjugated quinoline system. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents.[4][5]

  • Protocol:

    • Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 10⁻³ M.

    • Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ M, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[6]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

  • Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[7]

    • Acquire the spectrum using Electron Ionization (EI) at 70 eV.

    • Analyze the resulting spectrum, paying close attention to the molecular ion peak (M⁺) and the associated isotopic peaks.

Comparative Spectroscopic Analysis

To illustrate the differentiation process, we will compare three representative isomers: 2,6-dichloro-3-formylquinoline (Isomer A) , 2-chloro-8-methyl-3-formylquinoline (Isomer B) , and 2-chloro-8-nitro-3-formylquinoline (Isomer C) . The data presented is synthesized from published literature.[1]

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

The substitution pattern on the benzene ring creates a unique electronic environment for the remaining protons, resulting in distinct chemical shifts and coupling patterns.

Isomer Substituent Aldehyde-H (δ, ppm) H-4 (δ, ppm) Aromatic Protons (δ, ppm) Aldehyde-C (δ, ppm)
Isomer A 6-Chloro~10.8~8.68.1 (H-8), 7.7 (H-5)~189.5
Isomer B 8-Methyl~10.6~8.87.6-7.8 (multiplet)~189.0
Isomer C 8-Nitro~10.5~8.98.1 (H-6, H-7), 7.7 (H-5)~189.3

Expert Insights:

  • Aldehyde and H-4 Protons: The aldehyde proton consistently appears as a sharp singlet far downfield (~10.5-10.8 ppm) due to the strong deshielding effect of the carbonyl group. The H-4 proton, also a singlet, is found significantly downfield (~8.6-8.9 ppm) due to its proximity to the electron-withdrawing nitrogen atom and the C-3 aldehyde group.[1]

  • Aromatic Region: This is where the isomers are most clearly distinguished.

    • In Isomer A (2,6-dichloro), the protons on the benzene ring show a simpler pattern due to the symmetry and strong deshielding from the chloro groups.[1]

    • In Isomer B , the electron-donating methyl group at C-8 will slightly shield the adjacent protons compared to the unsubstituted analog. A characteristic singlet for the methyl protons will also be observed around 2.5-2.7 ppm.

    • In Isomer C , the potent electron-withdrawing nitro group at C-8 causes significant deshielding of the remaining aromatic protons, shifting them further downfield.[1]

  • ¹³C NMR: The aldehyde carbon is consistently found around 189 ppm.[1] The most significant differences will be observed for the carbons within the substituted benzene ring, with the carbon directly attached to the substituent showing the largest shift.

G Key ¹H NMR Distinctions cluster_nmr ¹H NMR Aromatic Region IsomerA Isomer A (6-Chloro) H-5, H-8 Distinct shifts due to Cl IsomerB Isomer B (8-Methyl) H-5, H-6, H-7 Complex multiplet + CH₃ singlet IsomerC Isomer C (8-Nitro) H-5, H-6, H-7 Downfield shifts due to NO₂

Caption: Differentiating isomers based on their unique ¹H NMR aromatic signals.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While all isomers share the same core functional groups, the electronic nature of the ring substituent can induce small but measurable shifts in their vibrational frequencies.

Isomer Substituent C=O Stretch (cm⁻¹) Aromatic C=C/C=N Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹) Other Key Bands (cm⁻¹)
Isomer A 6-Chloro~1693~1628, ~1379~1038-
Isomer B 8-Methyl~1690~1620, ~1385~1045~2920 (C-H stretch of CH₃)
Isomer C 8-Nitro~1700~1615, ~1370~1030~1530 & ~1350 (asymm/symm NO₂)

Expert Insights:

  • Carbonyl (C=O) Stretch: This is a strong, sharp band. Electron-withdrawing groups like nitro (Isomer C ) tend to increase the frequency (shift to the right), while electron-donating groups like methyl (Isomer B ) may slightly decrease it compared to the chloro-substituted Isomer A .[1]

  • Substituent Bands: The most obvious differences are the unique bands from the substituents themselves. The asymmetric and symmetric stretches of the nitro group in Isomer C are unmistakable and highly diagnostic. Similarly, the C-H stretching of the methyl group in Isomer B provides clear evidence of its presence.

Mass Spectrometry: The Isotopic Signature

The presence of a chlorine atom provides a definitive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[8] This means that any fragment containing one chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[9]

  • Isomer A (C₁₀H₅Cl₂NO): Molecular Weight of most abundant isotopes (²³⁵Cl) = 225. The mass spectrum will show a characteristic cluster for the molecular ion:

    • m/z 225 (M⁺): Containing two ³⁵Cl atoms.

    • m/z 227 (M+2): Containing one ³⁵Cl and one ³⁷Cl.

    • m/z 229 (M+4): Containing two ³⁷Cl atoms. The relative intensity ratio will be approximately 9:6:1.

  • Isomer B (C₁₁H₈ClNO): Molecular Weight (³⁵Cl) = 205. Will show a molecular ion peak at m/z 205 (M⁺) and an M+2 peak at m/z 207 with ~33% the intensity of M⁺.

  • Isomer C (C₁₀H₅ClN₂O₃): Molecular Weight (³⁵Cl) = 236. Will show a molecular ion peak at m/z 236 (M⁺) and an M+2 peak at m/z 238 with ~33% the intensity of M⁺.

The primary differentiation in MS comes from the distinct molecular weight of each isomer, while the isotopic pattern confirms the presence and number of chlorine atoms.

Conclusion

The unambiguous identification of 2-chloroquinoline-3-carbaldehyde isomers is paramount for advancing research in medicinal chemistry. While each spectroscopic technique provides valuable information, a combinatorial approach yields the most robust and indefensible structural assignment. NMR spectroscopy stands as the ultimate arbiter for distinguishing positional isomers , offering a detailed map of the molecular framework. IR spectroscopy provides rapid confirmation of functional groups and the presence of specific substituents like nitro or methyl groups. Finally, mass spectrometry confirms the elemental composition and molecular weight, with the characteristic chlorine isotope pattern serving as a crucial validation point. By understanding the principles behind the spectroscopic data and applying the rigorous protocols outlined in this guide, researchers can confidently characterize these vital synthetic intermediates, paving the way for the development of novel and effective therapeutics.

References

  • ResearchGate. (2017). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. Available at: [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Available at: [Link]

  • Oxford Academic. (1974). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Available at: [Link]

  • ResearchGate. (2014). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available at: [Link]

  • ResearchGate. (1975). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • PubMed. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Available at: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]

Sources

Comparative

A Comparative Guide to Reagents for the Vilsmeier-Haack Reaction: Beyond Phosphoryl Chloride

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This transf...

Author: BenchChem Technical Support Team. Date: February 2026

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This transformation, critical in the synthesis of pharmaceuticals, dyes, and other fine chemicals, hinges on the formation of a key electrophilic intermediate: the Vilsmeier reagent. While the classical combination of phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) remains widely used, a range of alternative reagents have emerged, offering distinct advantages in terms of reactivity, selectivity, and operational simplicity.

This guide offers a comparative analysis of POCl3 and other prominent reagents for generating the Vilsmeier reagent. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide practical insights to guide reagent selection for researchers, chemists, and drug development professionals.

The Classical System: Phosphoryl Chloride (POCl3) and DMF

The combination of POCl3 and DMF is the most traditional and widely employed method for generating the Vilsmeier reagent, often referred to as the Vilsmeier-Haack complex. The reaction proceeds through the activation of the DMF carbonyl oxygen by the electrophilic phosphorus center of POCl3. This is followed by an intramolecular rearrangement and elimination of a phosphate byproduct to generate the highly electrophilic chloroiminium ion, [ClCH=N(CH3)2]+, which is the active formylating agent.

Mechanism of Vilsmeier Reagent Formation with POCl3

The formation of the active Vilsmeier reagent from POCl3 and DMF is a well-established process. The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl3. This initial adduct then undergoes rearrangement and elimination to yield the dichlorophosphoric acid byproduct and the electrophilic chloroiminium ion (the Vilsmeier reagent). This reagent then attacks the electron-rich substrate, leading to formylation after an aqueous workup.

G cluster_0 Reagent Formation cluster_1 Formylation Reaction DMF DMF (Dimethylformamide) Adduct Initial Adduct DMF->Adduct POCl3 POCl3 (Phosphoryl Chloride) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ Adduct->Vilsmeier_Reagent Byproduct Phosphate Byproduct Adduct->Byproduct Intermediate Wheland-type Intermediate Vilsmeier_Reagent->Intermediate Substrate Electron-Rich Aromatic Substrate Substrate->Intermediate Workup Aqueous Workup Intermediate->Workup Product Formylated Product Workup->Product

Caption: Mechanism of Vilsmeier-Haack Reaction using POCl3/DMF.

Advantages:

  • Cost-Effectiveness: POCl3 is an inexpensive and readily available bulk chemical, making it economically viable for large-scale industrial syntheses.

  • High Reactivity: The POCl3/DMF system is highly reactive and effective for a wide range of electron-rich substrates, including anilines, phenols, and activated heterocycles like indoles and pyrroles.

Limitations:

  • Harsh Reaction Conditions: The reaction often requires elevated temperatures, and the workup involves quenching with a large amount of base to neutralize the acidic byproducts, which can be problematic for sensitive substrates.

  • Side Reactions: The strongly acidic nature of the byproduct, dichlorophosphoric acid, can lead to substrate degradation or undesired side reactions.

  • Workup Complexity: The workup procedure can be cumbersome due to the formation of viscous phosphate salts, sometimes complicating product isolation.

Alternative Reagents: A Move Towards Milder and More Efficient Systems

To overcome the limitations of the classical POCl3 system, several alternative reagents have been developed. These reagents often offer milder reaction conditions, cleaner reaction profiles, and easier workups.

Oxalyl Chloride and Thionyl Chloride

Oxalyl chloride ((COCl)2) and thionyl chloride (SOCl2) are excellent alternatives to POCl3 for activating DMF. Their primary advantage lies in the nature of their byproducts.

  • Oxalyl Chloride: Upon reaction with DMF, oxalyl chloride generates the Vilsmeier reagent along with gaseous byproducts, carbon dioxide (CO2) and carbon monoxide (CO). This results in a much cleaner reaction mixture and simplifies the workup, as no aqueous quench is typically needed to remove non-volatile acidic residues. This method is particularly suitable for substrates sensitive to strongly acidic conditions.

  • Thionyl Chloride: Similarly, thionyl chloride (SOCl2) reacts with DMF to produce the Vilsmeier reagent and gaseous sulfur dioxide (SO2). While also offering a cleaner profile than POCl3, the reaction can sometimes be more exothermic and may require careful temperature control.

Phosgene Derivatives (Phosgene, Triphosgene)

Phosgene (COCl2) and its solid, safer-to-handle equivalent, triphosgene, are highly effective activators for DMF. However, their extreme toxicity often limits their use to situations where other reagents fail. They offer high reactivity but require specialized handling procedures.

Cyanuric Chloride (TCT)

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a solid, inexpensive, and less hazardous alternative to POCl3 and other liquid reagents. It reacts with DMF to form the Vilsmeier reagent in situ.

Advantages of Cyanuric Chloride:

  • Ease of Handling: As a stable, solid reagent, TCT is easier and safer to handle, dose, and store compared to corrosive liquids like POCl3 or SOCl2.

  • Milder Conditions: The reaction can often be carried out at lower temperatures, which is beneficial for thermally sensitive substrates.

  • Simplified Workup: The byproducts are generally easier to handle and remove than the phosphate sludge from POCl3 reactions.

Comparative Performance Data

The choice of reagent can significantly impact the reaction yield, time, and overall efficiency. The following table summarizes typical performance characteristics for the formylation of indole, a common substrate in Vilsmeier-Haack reactions.

Reagent SystemTypical Temperature (°C)Typical Reaction TimeReported Yield (%)Key AdvantagesKey Disadvantages
POCl3 / DMF 0 to 351-3 h85-95%Low cost, high reactivityHarsh workup, acidic byproducts
(COCl)2 / DMF 0 to 251-2 h90-98%Gaseous byproducts, clean reactionHigher cost, moisture sensitive
SOCl2 / DMF 0 to 251-2 h88-96%Gaseous byproductsExothermic, corrosive
TCT / DMF 25 to 502-5 h80-92%Solid reagent, safer handlingSlower reaction, may need heat

Decision-Making Workflow for Reagent Selection

Choosing the optimal reagent for a Vilsmeier-Haack reaction requires careful consideration of the substrate's properties, the desired scale of the reaction, and available laboratory resources.

G Start Select V-H Reagent Substrate_Properties Substrate Properties? (Acid/Heat Sensitive?) Start->Substrate_Properties Scale Reaction Scale? Substrate_Properties->Scale Not Sensitive Oxalyl_or_TCT Use (COCl)2 or TCT / DMF (Milder Conditions) Substrate_Properties->Oxalyl_or_TCT Sensitive Cost_Safety Cost / Safety Constraints? Scale->Cost_Safety Lab Scale (<1 kg) POCl3 Use POCl3 / DMF (Classical, Cost-Effective) Scale->POCl3 Large Scale (>1 kg) Cost_Safety->POCl3 Cost is Primary Driver SOCl2_or_Oxalyl Use (COCl)2 or SOCl2 / DMF (Cleaner Workup) Cost_Safety->SOCl2_or_Oxalyl Workup Simplicity is Key

Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Heterocycles Derived from 2-Chloro-6-ethylquinoline-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of credible and reproducible science. The versatile scaffold of 2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of credible and reproducible science. The versatile scaffold of 2-chloro-6-ethylquinoline-3-carbaldehyde serves as a gateway to a diverse array of fused heterocyclic systems, many of which exhibit promising biological activities.[1] This guide provides an in-depth, comparative analysis of the critical spectroscopic and crystallographic techniques employed to validate the structures of products arising from reactions with this key intermediate. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your findings.

The Synthetic Significance of 2-Chloro-6-ethylquinoline-3-carbaldehyde

2-Chloro-6-ethylquinoline-3-carbaldehyde is a pivotal starting material, frequently synthesized via the Vilsmeier-Haack reaction.[2][3] Its reactivity is centered around the electrophilic aldehyde group and the nucleophilic substitution-prone chloro group at the 2-position. This dual reactivity allows for a variety of cyclization and condensation reactions, leading to the formation of medicinally relevant fused heterocyclic systems such as pyrazolo[3,4-b]quinolines and pyrimido[4,5-b]quinolines.[4][5] Given that many of these derivatives are explored as potential anticancer agents, precise structural characterization is not just a matter of academic rigor but a prerequisite for meaningful structure-activity relationship (SAR) studies.[6]

A Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation is a critical decision driven by the nature of the synthesized compound and the level of structural detail required. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in the context of a common reaction product: a substituted pyrazolo[3,4-b]quinoline.

Hypothetical Reaction Product for Comparative Analysis:

Let us consider the reaction of 2-chloro-6-ethylquinoline-3-carbaldehyde with hydrazine hydrate, which is expected to yield 6-ethyl-1H-pyrazolo[3,4-b]quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts and coupling constants are indicative of the aromatic and aliphatic regions of the molecule.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments. The chemical shifts can help identify the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing connectivity between protons and carbons, which is essential for unambiguously assigning the structure, especially for complex fused ring systems.

Comparative Data for a Pyrazolo[3,4-b]quinoline Derivative:

The following table presents expected ¹H and ¹³C NMR data for a 6-substituted pyrazolo[3,4-b]quinoline, based on literature values for similar compounds.

Technique Expected Observations for 6-ethyl-1H-pyrazolo[3,4-b]quinoline Rationale and Interpretation
¹H NMR Aromatic protons in the δ 7.0-9.0 ppm range. A singlet for the pyrazole C3-H. A quartet and a triplet for the ethyl group. A broad singlet for the pyrazole N-H.The downfield shifts of the aromatic protons are characteristic of the quinoline ring system. The multiplicity of the ethyl group signals confirms its presence. The N-H signal is often broad due to quadrupole broadening and exchange.
¹³C NMR Aromatic carbons in the δ 110-150 ppm range. Aliphatic carbons for the ethyl group.The number of signals will correspond to the number of unique carbons in the molecule, confirming the overall structure.
HMBC Correlations between the pyrazole C3-H and carbons in the quinoline ring system. Correlations from the ethyl protons to the quinoline ring.These long-range correlations are definitive in confirming the fusion of the pyrazole and quinoline rings at the correct positions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters. Typically, 16-32 scans are sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[8][9]

Key Insights from MS:

  • Molecular Ion Peak: The most important piece of information, confirming the molecular weight of the product.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For quinoline derivatives, characteristic losses of small molecules like HCN can be observed.

Comparative Data for a Pyrazolo[3,4-b]quinoline Derivative:

Technique Expected Observations for 6-ethyl-1H-pyrazolo[3,4-b]quinoline Rationale and Interpretation
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact mass of C₁₂H₁₂N₃⁺.Confirms the molecular formula of the product.
MS/MS Fragmentation pattern showing loss of small neutral molecules.Provides evidence for the fused aromatic ring system.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a C18 HPLC column. Use a gradient of water and acetonitrile (both often with 0.1% formic acid) to elute the compound.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire full scan MS data to identify the molecular ion. If necessary, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a suitable single crystal of the product can be grown, X-ray crystallography provides an unequivocal three-dimensional structure of the molecule.[2][10][11] It is the ultimate arbiter in cases of ambiguous or complex stereochemistry.

Key Insights from X-ray Crystallography:

  • Absolute Confirmation: Provides the exact connectivity of all atoms in the molecule.

  • Stereochemistry and Conformation: Determines the absolute stereochemistry and the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, providing insights into intermolecular forces.

Comparative Data for a Pyrazolo[3,4-b]quinoline Derivative:

Technique Expected Observations for 6-ethyl-1H-pyrazolo[3,4-b]quinoline Rationale and Interpretation
X-ray Diffraction A complete 3D structural model with bond lengths, bond angles, and torsion angles.[12]Provides irrefutable proof of the molecular structure, including the regiochemistry of the cyclization.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and displacement parameters.

Visualizing the Workflow and Key Reactions

To provide a clearer understanding of the processes discussed, the following diagrams illustrate a typical reaction pathway and the analytical workflow for structural validation.

reaction_pathway start 2-Chloro-6-ethylquinoline-3-carbaldehyde reagent + Hydrazine Hydrate start->reagent product 6-ethyl-1H-pyrazolo[3,4-b]quinoline reagent->product caption Reaction of 2-Chloro-6-ethylquinoline-3-carbaldehyde.

Caption: Synthesis of a pyrazolo[3,4-b]quinoline derivative.

validation_workflow synthesis Synthesized Product nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms xray X-ray Crystallography (if single crystal) synthesis->xray structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray->structure_elucidation caption Analytical workflow for structural validation.

Caption: A multi-technique approach to structural validation.

Comparison with an Alternative Synthetic Approach

The target pyrazolo[3,4-b]quinoline core can also be synthesized through alternative routes, for instance, via the condensation of a 2-amino-3-acylquinoline with hydrazine. The choice of synthetic pathway can influence the impurity profile and, in some cases, the regioselectivity of the final product. A comparative structural validation against a product from an alternative synthesis is a robust method to confirm the identity and purity of the new compound.

Feature Product from 2-Chloro-6-ethylquinoline-3-carbaldehyde Product from an Alternative Route Comparative Significance
NMR Spectra Should be identical if the final product is the same.Any discrepancies would indicate a different isomer or impurities.Confirms that different synthetic strategies converge to the same final product.
MS Spectra Identical molecular ion and fragmentation pattern.Differences in fragmentation could suggest isomeric differences.Reinforces the structural assignment.
Impurity Profile May contain unreacted starting material or side products from the Vilsmeier-Haack reaction.May have different impurities related to its specific synthetic precursors.Important for understanding the robustness and efficiency of each synthetic method.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of novel compounds derived from 2-chloro-6-ethylquinoline-3-carbaldehyde requires a multi-faceted analytical approach. While NMR and MS are indispensable for initial characterization and routine confirmation, single-crystal X-ray crystallography remains the definitive method for unambiguous structure determination. By employing these techniques in a complementary fashion and, where possible, comparing with products from alternative synthetic routes, researchers can establish a self-validating system that ensures the highest level of scientific integrity. This rigorous approach is paramount for advancing the fields of medicinal chemistry and drug discovery, where the precise knowledge of molecular structure is the foundation for understanding biological function.

References

  • Synthesis of ethyl 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carboxylate. ResearchGate. Available at: [Link].

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. Available at: [Link].

  • Structure Elucidation of a Pyrazolo[5][7]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link].

  • Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. ResearchGate. Available at: [Link].

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. Available at: [Link].

  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative. ACS Publications. Available at: [Link].

  • Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Available at: [Link].

  • Quinoline Heterocycles: Synthesis and Bioactivity. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link].

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link].

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. SpringerLink. Available at: [Link].

  • Synthetic approaches for quinoline heterocycles fused at face b: A review. Taylor & Francis Online. Available at: [Link].

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Publications. Available at: [Link].

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link].

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. Available at: [Link].

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link].

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link].

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. Available at: [Link].

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link].

  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. ResearchGate. Available at: [Link].

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link].

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link].

  • Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). ResearchGate. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Chloro-6-ethylquinoline-3-carbaldehyde: Personal Protective Equipment and Safety Protocols

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Chloro-6-ethylquinoline-3-carbaldehyde, a halogenated heterocycle, represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Chloro-6-ethylquinoline-3-carbaldehyde, a halogenated heterocycle, represents a class of compounds with significant potential in medicinal chemistry.[1] However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Risks: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for 2-Chloro-6-ethylquinoline-3-carbaldehyde should always be consulted, data from analogous compounds, such as 2,6-Dichloroquinoline-3-carbaldehyde and Quinoline-3-carboxaldehyde, provide critical insights into its potential hazards.[2][3][4] These compounds are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] Furthermore, similar compounds are classified as harmful if swallowed.[2] Given its nature as a solid, likely a powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3][4]

Therefore, a comprehensive safety plan must address these potential exposure routes. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines specific safety procedures, including the use of PPE and engineering controls.[5][6]

Core Principles of Protection: A Multi-Layered Defense

The cornerstone of laboratory safety is a multi-layered approach, where PPE is the final, crucial barrier between the researcher and the chemical hazard.[7]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even considered, engineering controls must be in place. For a compound like 2-Chloro-6-ethylquinoline-3-carbaldehyde, which is a solid and can become airborne as dust, the following is non-negotiable:

  • Certified Chemical Fume Hood: All handling of 2-Chloro-6-ethylquinoline-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is to minimize the inhalation of any dust or aerosols. As a general rule, a fume hood should be used when working with any volatile substance with a Threshold Limit Value (TLV) of less than 50 ppm.[8]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a thorough hazard assessment for each specific task.[9]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes and airborne particles.[9][10] Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9]

  • Face Shield: When there is a significant risk of a splash, such as when handling larger quantities or during certain reaction quenching procedures, a face shield should be worn in addition to chemical splash goggles.[7]

  • Laboratory Coat: A flame-resistant lab coat is recommended to protect clothing and skin from splashes and spills.[10] The lab coat should have long sleeves and be fully buttoned.

  • Full-Length Pants and Closed-Toe Shoes: This is a minimum requirement for any laboratory setting where hazardous chemicals are present.[9][10]

  • Chemical-Resistant Gloves: The choice of glove material is critical and depends on the solvent being used. Nitrile gloves are a common and effective choice for protection against a wide range of chemicals and are suitable for handling the solid compound.[10] If the compound is dissolved in a solvent, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection. Always inspect gloves for any signs of degradation or punctures before use.[8] Double-gloving is a prudent practice when handling highly toxic compounds or when prolonged contact is anticipated.

  • When Engineering Controls Are Insufficient: In most laboratory settings, a properly functioning chemical fume hood will provide adequate respiratory protection.[8] However, in the event of a large spill or a failure of the fume hood, respiratory protection may be necessary.

  • NIOSH-Approved Respirator: A NIOSH-approved air-purifying respirator with the appropriate cartridges for organic vapors and particulates should be used.[11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is essential to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield.

Doffing (Taking Off) PPE
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Eye and Face Protection: Remove your face shield (if used) and then your goggles.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Emergency and Disposal Plans

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. A spill cleanup kit containing appropriate absorbent materials and PPE should be readily available. Only trained personnel should attempt to clean up a chemical spill.

Waste Disposal

All waste contaminated with 2-Chloro-6-ethylquinoline-3-carbaldehyde, including used gloves, disposable lab coats, and contaminated absorbent materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3][4] Do not dispose of this chemical down the drain.[4]

Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if in a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (consult compatibility chart)Lab Coat, Long Pants, Closed-Toe ShoesNot required if in a fume hood
Large-Scale Reactions Chemical Splash Goggles & Face ShieldDouble-Gloved with appropriate Chemical-Resistant GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required if in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron or CoverallsNIOSH-Approved Respirator (as needed)

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_action Action & Disposal start Start: Handling 2-Chloro-6-ethylquinoline-3-carbaldehyde assess_hazards Consult SDS & Assess Risks (Irritant, Harmful if Swallowed) start->assess_hazards task_analysis Analyze Task (Weighing, Solution Prep, etc.) assess_hazards->task_analysis engineering_controls Work in a Chemical Fume Hood task_analysis->engineering_controls eye_face Select Eye/Face Protection (Goggles +/- Face Shield) engineering_controls->eye_face hand_protection Select Hand Protection (Nitrile or other resistant gloves) eye_face->hand_protection body_protection Select Body Protection (Lab Coat, Full Coverage) hand_protection->body_protection respiratory Respiratory Protection Needed? body_protection->respiratory don_ppe Don PPE Correctly respiratory->don_ppe No perform_task Perform Task don_ppe->perform_task doff_ppe Doff PPE Correctly perform_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose end End dispose->end

Caption: A workflow diagram for selecting the appropriate PPE when handling 2-Chloro-6-ethylquinoline-3-carbaldehyde.

References

  • Safety Data Sheet: Acetaldehyde - Carl ROTH. Available at: [Link]

  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Protective Clothing and Ensembles | NIOSH - CDC. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Available at: [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety, Dartmouth College. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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